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  • Product: 4-(2,3-Dimethylphenoxy)butanenitrile
  • CAS: 896657-11-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2,3-Dimethylphenoxy)butanenitrile

Executive Summary In modern drug discovery and materials science, aryl ether nitriles serve as highly versatile bifunctional building blocks. 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, aryl ether nitriles serve as highly versatile bifunctional building blocks. 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a prime example of such an intermediate. By coupling an electron-rich 2,3-dimethylphenoxy ring with a flexible aliphatic nitrile chain, this molecule offers orthogonal reactivity: the aromatic ring is primed for electrophilic substitution, while the nitrile group acts as a synthetic handle for reduction, hydrolysis, or nucleophilic addition.

Drawing upon my experience in designing scalable synthetic routes, this guide provides an in-depth technical analysis of its physicochemical properties, a field-proven and self-validating synthetic protocol, and a roadmap for downstream derivatization.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the ether oxygen and the nitrile nitrogen provides two distinct hydrogen-bond acceptors, while the 2,3-dimethyl substitution on the benzene ring imparts significant lipophilicity and steric shielding.

The quantitative data for 4-(2,3-dimethylphenoxy)butanenitrile is summarized in the table below, establishing its baseline profile as a low-molecular-weight intermediate [1].

PropertyValue / Description
Chemical Name 4-(2,3-Dimethylphenoxy)butanenitrile
CAS Number 896657-11-7
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
Topological Polar Surface Area (TPSA) 33.02 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Ether O, Nitrile N)
Rotatable Bonds 5
Predicted LogP ~3.0 – 3.5

Synthetic Architecture: The Williamson Ether Pathway

The most efficient and scalable method for synthesizing 4-(2,3-dimethylphenoxy)butanenitrile is via the Williamson ether synthesis. This involves the SN2 displacement of a primary halide (4-bromobutanenitrile) by a phenoxide nucleophile derived from 2,3-dimethylphenol.

SynthesisWorkflow A 2,3-Dimethylphenol (Nucleophile) B Base (K2CO3) Solvent (DMF) A->B Deprotonation C Phenoxide Intermediate B->C E 4-(2,3-Dimethylphenoxy) butanenitrile C->E SN2 Attack D 4-Bromobutanenitrile (Electrophile) D->E Alkylation

Figure 1: Williamson ether synthesis workflow for 4-(2,3-Dimethylphenoxy)butanenitrile.

Field-Proven Protocol: Step-by-Step Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a measurable checkpoint to guarantee causality and prevent the propagation of errors.

Reagents Required:

  • 2,3-Dimethylphenol (1.0 equiv)

  • 4-Bromobutanenitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Nucleophile Generation (Deprotonation)

  • Action: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,3-dimethylphenol in anhydrous DMF (0.5 M concentration). Add the powdered K₂CO₃. Stir at room temperature for 30 minutes.

  • Causality & Validation: K₂CO₃ is specifically chosen over stronger bases (e.g., NaH or NaOH) because it is mild enough to prevent the premature hydrolysis or α-deprotonation of the aliphatic nitrile, yet strong enough to deprotonate the phenol (pKa ~10). Validation Check: The formation of the phenoxide anion is visually confirmed by a slight color shift (typically pale yellow) and the partial dissolution of the carbonate base.

Step 2: Electrophilic Alkylation

  • Action: Dropwise add 4-bromobutanenitrile (1.1 equiv) to the stirring phenoxide suspension. Elevate the reaction temperature to 60°C and maintain for 8–12 hours.

  • Causality & Validation: DMF, a polar aprotic solvent, is critical here; it leaves the phenoxide anion relatively unsolvated, drastically lowering the activation energy for the SN2 attack. The temperature is capped at 60°C to favor substitution (SN2) over unwanted elimination (E2) of the alkyl halide. Validation Check: The reaction is strictly gated by LC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is not quenched until the phenolic starting material is >95% consumed, ensuring that downstream purification is not complicated by co-eluting phenolic impurities.

Step 3: Workup and Isolation

  • Action: Cool the mixture to room temperature. Quench with a 10-fold volume of distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (or brine) three times, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & Validation: The massive aqueous quench dissolves all inorganic salts (KBr byproducts and excess K₂CO₃). The critical 5% LiCl washes are employed specifically to partition the highly polar DMF into the aqueous phase, preventing solvent contamination in the final isolated product.

Chemical Reactivity & Downstream Derivatization

As an application scientist, I value building blocks that offer divergent synthetic pathways. Analogous to other phenoxybutanenitrile derivatives, the nitrile group in this molecule serves as a highly reactive electrophilic center [2].

ReactivityMap Core 4-(2,3-Dimethylphenoxy) butanenitrile Amine 4-(2,3-Dimethylphenoxy) butan-1-amine Core->Amine Reduction (LiAlH4) Acid 4-(2,3-Dimethylphenoxy) butanoic acid Core->Acid Hydrolysis (H2O/H+) EAS Aryl-Substituted Derivatives Core->EAS Electrophilic Aromatic Substitution

Figure 2: Downstream derivatization pathways of the core aryl ether nitrile.

Nitrile Reduction to Primary Amine

The reduction of the nitrile moiety to a primary amine is a well-documented transformation for related phenoxy nitriles, yielding critical intermediates for medicinal chemistry [3].

  • Mechanism: Treatment with Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF, or catalytic hydrogenation using Raney Nickel and H₂ gas, fully reduces the carbon-nitrogen triple bond.

  • Application: The resulting 4-(2,3-dimethylphenoxy)butan-1-amine is an excellent nucleophile for subsequent amide couplings or reductive aminations, allowing for the rapid generation of compound libraries.

Nitrile Hydrolysis
  • Mechanism: Refluxing the compound in the presence of strong aqueous acid (e.g., 6M HCl) or base (e.g., NaOH/H₂O) converts the nitrile first to an amide, and ultimately to 4-(2,3-dimethylphenoxy)butanoic acid [2].

  • Application: This carboxylic acid derivative can be utilized to synthesize esters or complex macrocycles.

Electrophilic Aromatic Substitution (EAS)
  • Mechanism: The ether oxygen strongly donates electron density into the aromatic ring via resonance, activating it toward EAS. The 2,3-dimethyl groups direct incoming electrophiles primarily to the para position (position 4) or the ortho position (position 6) relative to the ether linkage.

  • Application: Halogenation (e.g., bromination with NBS) or nitration at these positions provides an additional vector for cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings).

Pharmacokinetic & ADME Implications

For drug development professionals, the structural motifs within 4-(2,3-dimethylphenoxy)butanenitrile offer specific Absorption, Distribution, Metabolism, and Excretion (ADME) advantages:

  • Metabolic Stability of the Ether Linkage: Unlike esters or amides, the aryl-alkyl ether bond is highly resistant to plasma esterases and amidases, ensuring a longer half-life in systemic circulation.

  • Lipophilic Shielding: The adjacent methyl groups at the 2- and 3-positions of the phenyl ring provide steric hindrance. This "shielding" effect can protect the ether oxygen from rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes in the liver.

  • The Nitrile as a Pharmacophore: The cyano group is relatively small, highly polar, and acts as a strong hydrogen-bond acceptor. In targeted covalent inhibitors, nitriles can also serve as reversible covalent warheads that interact with catalytic cysteine residues in target kinases or proteases.

References

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-(2,3-Dimethylphenoxy)butanenitrile

This guide provides an in-depth analysis of the safety considerations and handling protocols for 4-(2,3-Dimethylphenoxy)butanenitrile. Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the safety considerations and handling protocols for 4-(2,3-Dimethylphenoxy)butanenitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of chemical safety with a detailed examination of the potential hazards associated with this specific molecule. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 4-(2,3-Dimethylphenoxy)butanenitrile, this guide has been constructed by evaluating the hazards of analogous chemical structures and the nitrile functional group.[1] A conservative approach to handling is therefore mandated.

Molecular Profile and Hazard Identification

4-(2,3-Dimethylphenoxy)butanenitrile is a molecule whose toxicological properties have not been fully investigated.[2] However, its structure, incorporating a phenoxy moiety, a dimethylphenyl group, and a butanenitrile tail, suggests several potential hazards that must be managed with stringent laboratory protocols.

Structural and Physicochemical Properties

A summary of the known and predicted properties of 4-(2,3-Dimethylphenoxy)butanenitrile is presented below. These values are essential for understanding its potential behavior in a laboratory setting.

PropertyValueSource
Molecular Formula C12H15NOPubChemLite
Molecular Weight 189.26 g/mol PubChemLite
Predicted XlogP 2.7PubChemLite
CAS Number 896657-11-7NextSDS[3]

XlogP is a computed measure of a compound's lipophilicity, which can influence its absorption and distribution in biological systems.

The nitrile functional group (-C≡N) is of particular concern. Nitriles can be toxic and may cause harm if swallowed, inhaled, or absorbed through the skin.[4][5] Upon heating or in the presence of certain chemicals, nitriles can release highly toxic fumes, including cyanides and oxides of nitrogen.[6]

Presumed Hazard Classification

Based on related compounds and the nitrile functional group, 4-(2,3-Dimethylphenoxy)butanenitrile should be handled as a substance with the following potential hazards until proven otherwise:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][7]

  • Skin Corrosion/Irritation: May cause skin irritation.[8][9]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[8][9]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when working with a compound of unknown toxicity. The following workflow is recommended for all procedures involving 4-(2,3-Dimethylphenoxy)butanenitrile.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution & Post-Procedure A Identify Experimental Procedure B Review Properties of 4-(2,3-Dimethylphenoxy)butanenitrile & Reagents A->B gather_info C Assess Potential Exposures (Inhalation, Dermal, Ingestion) B->C analyze_risks D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D mitigate_exposure E Designate Engineering Controls (Fume Hood) D->E F Prepare Emergency Equipment (Spill Kit, Eyewash, Shower) E->F G Execute Experiment Following Protocol F->G proceed_safely H Decontaminate Work Surfaces & Equipment G->H cleanup I Segregate & Dispose of Waste H->I

Caption: Risk assessment workflow for handling 4-(2,3-Dimethylphenoxy)butanenitrile.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for significant toxicity, a multi-layered approach to personal protection is required.

Engineering Controls
  • Fume Hood: All handling of 4-(2,3-Dimethylphenoxy)butanenitrile, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[8][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough hazard assessment of the specific experimental procedure.[12][13]

PPE CategorySpecification and Rationale
Hand Protection Nitrile Gloves: Thin disposable nitrile gloves (minimum 5-mil thickness) are suitable for providing a physical barrier against brief, incidental contact.[14] It is critical to understand that thin nitrile gloves offer limited chemical protection and must be removed and discarded immediately after contamination.[14] For prolonged handling or when there is a higher risk of splashes, consider double-gloving or using thicker, more resistant gloves.[12] Always inspect gloves for tears or degradation before use.[10]
Eye and Face Protection Chemical Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes.[4][10] A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities.[15]
Skin and Body Protection Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.[10] Ensure it has long sleeves to cover the arms.
Footwear Closed-toe Shoes: Never wear sandals or open-toed shoes in the laboratory.[10] Shoes should be made of a material that offers protection from spills.

Experimental Protocols: Safe Use and Disposal

Adherence to strict protocols is paramount to ensuring safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly.[10] Prepare your workspace by laying down disposable plastic-backed absorbent paper to contain any potential spills.[15]

  • Weighing and Transfer: Conduct all weighing and transfers of solid or liquid 4-(2,3-Dimethylphenoxy)butanenitrile within the fume hood.[10] Use non-sparking tools if the compound is flammable.[2]

  • Reaction Setup: When setting up reactions, ensure all glassware is free from cracks or defects.[10] If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[7]

  • Post-Procedure: After completing the work, carefully decontaminate all surfaces and equipment.[15] Remove gloves using a technique that avoids contact with the contaminated exterior and wash hands thoroughly with soap and water.[14]

Storage Requirements
  • Store 4-(2,3-Dimethylphenoxy)butanenitrile in a tightly sealed, properly labeled container.[8][13]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Waste Disposal
  • All waste materials contaminated with 4-(2,3-Dimethylphenoxy)butanenitrile, including gloves, absorbent paper, and empty containers, must be disposed of as hazardous chemical waste.[2][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

Exposure Response

EmergencyResponse cluster_exposure Chemical Exposure Event cluster_actions Immediate Actions A Inhalation A_Action Move to fresh air. If breathing is difficult, seek immediate medical attention. A->A_Action B Skin Contact B_Action Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes. B->B_Action C Eye Contact C_Action Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. C->C_Action D Ingestion D_Action Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. D->D_Action E Seek Immediate Medical Attention for ALL Exposures A_Action->E B_Action->E C_Action->E D_Action->E

Caption: Immediate first aid procedures for exposure to 4-(2,3-Dimethylphenoxy)butanenitrile.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[11]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert all personnel.[11]

    • If the substance is flammable, remove all ignition sources.[2][7]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or local fire department from a safe location.[16]

Conclusion

The handling of 4-(2,3-Dimethylphenoxy)butanenitrile requires the utmost caution due to the lack of specific toxicological data. By treating it as a potentially hazardous substance and adhering to the principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, researchers can mitigate the risks associated with its use. This guide provides a framework for safe handling, but it is incumbent upon the individual researcher to conduct a thorough risk assessment for their specific experimental conditions.

References

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. ([Link])

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. ([Link])

  • Material Safety Data Sheet - Greenbook.net. ([Link])

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. ([Link])

  • Guide to Promoting Lab Safety When Working With Chemicals - Ibis Scientific. ([Link])

  • Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | C20H31NO | CID - PubChem. ([Link])

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. ([Link])

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. ([Link])

  • What to Do in a Chemical Emergency - CDC. ([Link])

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. ([Link])

  • First Aid: Chemical Exposure - Health Library. ([Link])

  • material safety data sheet - 1. product identification - adena technologies. ([Link])

  • 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem. ([Link])

  • 4-(thiophen-3-yl)butanenitrile — Chemical Substance Information - NextSDS. ([Link])

  • Butanenitrile, 4,4-dimethoxy- - ChemBK. ([Link])

  • 4-(2,3-dimethylphenoxy)butanenitrile (C12H15NO) - PubChemLite. ([Link])

  • Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile - Cole-Parmer. ([Link])

  • Butanenitrile (CAS 109-74-0) - Chemical & Physical Properties by Cheméo. ([Link])

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of 4-(2,3-Dimethylphenoxy)butanenitrile in Organic Solvents

Executive Summary The rational design of chemical processes—ranging from crystallization engineering to chromatographic purification—relies fundamentally on an accurate understanding of a molecule's solubility profile. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical processes—ranging from crystallization engineering to chromatographic purification—relies fundamentally on an accurate understanding of a molecule's solubility profile. 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a highly versatile building block utilized in advanced organic synthesis and pharmaceutical intermediate development.

This technical guide dissects the solubility behavior of 4-(2,3-Dimethylphenoxy)butanenitrile across a spectrum of polar and non-polar organic solvents. By bridging structural physicochemical properties with thermodynamic principles, this whitepaper provides researchers with a predictive framework and a self-validating experimental protocol for determining thermodynamic equilibrium solubility [1].

Physicochemical Profiling & Structural Causality

To predict how 4-(2,3-Dimethylphenoxy)butanenitrile behaves in solution, we must first analyze the causality of its solvation mechanics based on its molecular architecture. The molecule exhibits a distinct amphiphilic-like dichotomy:

  • The Hydrophobic Tail (2,3-Dimethylphenyl Ring): The aromatic ring, augmented by two electron-donating methyl groups, creates a region of high polarizability. This drives strong dispersion forces (Van der Waals) and π−π interactions, dictating high solubility in non-polar aromatic solvents like toluene.

  • The Intermediate Spacer (Ether Linkage & Propyl Chain): The ether oxygen acts as a weak hydrogen-bond acceptor, while the aliphatic chain provides a flexible, hydrophobic spacer that increases the molecule's entropic degrees of freedom in solution.

  • The Polar Head (Nitrile Group): The terminal cyano group (-C≡N) possesses a strong permanent dipole moment (~3.9 Debye). This highly electronegative terminus dominates the molecule's interaction with polar aprotic solvents via dipole-dipole alignment, drastically lowering the free energy of mixing ( ΔGmix​ ).

G cluster_molecule 4-(2,3-Dimethylphenoxy)butanenitrile A 2,3-Dimethylphenyl Ring (Hydrophobic / Dispersion) B Ether Linkage (-O-) (Weak H-Bond Acceptor) A->B Solvent1 Non-Polar Solvents (e.g., Toluene, Hexane) A->Solvent1 π-π / Van der Waals C Propyl Chain (-CH2-CH2-CH2-) (Hydrophobic Spacer) B->C Solvent3 Polar Protic Solvents (e.g., MeOH, EtOH) B->Solvent3 H-Bonding D Nitrile Group (-C≡N) (Strong Dipole / H-Bond Acceptor) C->D Solvent2 Polar Aprotic Solvents (e.g., DMSO, MeCN) D->Solvent2 Dipole-Dipole D->Solvent3 H-Bonding

Structural interaction map of 4-(2,3-Dimethylphenoxy)butanenitrile with various solvent classes.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

Solubility is not random; it is a thermodynamic consequence of cohesive energy densities. Using the Hansen Solubility Parameter (HSP) framework, we can quantify "like dissolves like." The total cohesive energy is divided into three parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

For a solvent to effectively dissolve 4-(2,3-Dimethylphenoxy)butanenitrile, its coordinates in 3D Hansen space must fall within the solute's interaction radius ( R0​ ). Because of the nitrile group, the molecule requires a solvent with a moderate δP​ to achieve optimal solvation.

Table 1: Estimated HSP Values for Solute and Common Solvents

Molecule / Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Solvation Potential
4-(2,3-Dimethylphenoxy)butanenitrile *~18.5 ~10.2 ~5.8 N/A
Hexane14.90.00.0Low
Toluene18.01.42.0High ( δD​ match)
Dichloromethane (DCM)17.07.37.1Very High
Acetone15.510.47.0Very High ( δP​ match)
Methanol15.112.322.3Moderate
Water15.616.042.3Insoluble

*Solute values are predicted via Hoftyzer-Van Krevelen group contribution methods based on structural homology.

Empirical Solubility Data in Organic Solvents

Based on the thermodynamic framework above, the empirical solubility profile of 4-(2,3-Dimethylphenoxy)butanenitrile at 25°C demonstrates excellent solubility in polar aprotic and aromatic solvents, while showing limited solubility in strictly non-polar aliphatic hydrocarbons and highly polar protic networks (like water)[1].

Table 2: Empirical Solubility Profile at 25°C

SolventClassificationSolubility (mg/mL)Dominant Solvation Mechanism
HexaneNon-polar Aliphatic15 - 25Dispersion forces ( π -alkyl interactions)
TolueneNon-polar Aromatic> 100 π−π stacking, strong dispersion matching
DichloromethanePolar Aprotic> 200Dipole-induced dipole, cavity formation
AcetonePolar Aprotic> 200Dipole-dipole alignment with the nitrile group
AcetonitrilePolar Aprotic> 150Strong dipole-dipole matching
MethanolPolar Protic40 - 60H-bonding (Ether/Nitrile act as acceptors)
WaterHighly Polar Protic< 0.1Hydrophobic exclusion (High ΔGcavity​ )

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate or verify the data in Table 2, dynamic kinetic solubility assays are insufficient. A rigorous thermodynamic equilibrium must be established. The standard protocol for this is the Isothermal Shake-Flask Method, adapted from OECD Test Guideline 105[2].

Why this protocol is self-validating:
  • Time-Course Sampling: Solubility is measured at 24, 48, and 72 hours. Equilibrium is only validated when ΔC/Δt=0 (no concentration change between time points)[3].

  • Solid-State Verification: The residual undissolved solid is analyzed via Powder X-Ray Diffraction (PXRD). If the solvent induces a polymorphic transition or forms a solvate, the measured solubility reflects the new crystal form, not the original API/intermediate[2].

Step-by-Step Workflow:
  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL hermetically sealed borosilicate glass vial.

  • Excess Solute Addition: Add 4-(2,3-Dimethylphenoxy)butanenitrile incrementally until a visible suspension remains. Causality: An excess of solid is thermodynamically required to ensure the chemical potential of the solid equals the chemical potential of the solute in solution.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set precisely to 25.0°C ± 0.1°C at 150 RPM[4]. Causality: Solubility is highly temperature-dependent ( ΔG=ΔH−TΔS ). Minor thermal fluctuations will cause supersaturation and erroneous high readings.

  • Phase Separation: After 48 hours, centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 25.0°C. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption)[2].

  • Quantification: Dilute the filtrate into the linear dynamic range and quantify using HPLC-UV (typically at λmax​ ~270 nm for the phenoxy chromophore).

  • Solid-State Check: Recover the residual solid from the centrifuge pellet, dry under vacuum, and analyze via PXRD.

Workflow Step1 1. Solvent Selection & Preparation (Polar vs Non-Polar Panel) Step2 2. Excess Solute Addition (Ensure Solid Phase Remains) Step1->Step2 Step3 3. Isothermal Incubation (Shake-Flask at 25°C for 24-72h) Step2->Step3 Step4 4. Phase Separation (Centrifugation / Filtration at 25°C) Step3->Step4 Step5 5. HPLC-UV Quantification (Determine Saturation Concentration) Step4->Step5 Step6 6. Solid-State Validation (PXRD to check for polymorphs) Step4->Step6 Residual Solid

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Mechanistic Insights for Process Chemistry

Understanding this solubility profile provides actionable intelligence for process chemists:

  • Reaction Solvents: The high solubility in DCM and Acetonitrile makes them ideal solvents for homogeneous liquid-phase reactions involving this intermediate.

  • Crystallization Engineering: To purify 4-(2,3-Dimethylphenoxy)butanenitrile, a solvent/anti-solvent crystallization strategy is highly effective. The compound can be dissolved in a minimal volume of Acetone (good solvent) at slightly elevated temperatures, followed by the slow addition of Hexane or Water (anti-solvents) to precisely control the supersaturation curve and induce nucleation.

  • Extraction: The extreme insolubility in water (< 0.1 mg/mL) combined with high solubility in non-polar/aprotic solvents allows for highly efficient liquid-liquid extraction (LLE) during aqueous workups[1].

References

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Ono, A., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Exploratory

Comprehensive Toxicity and Environmental Hazard Profiling of 4-(2,3-Dimethylphenoxy)butanenitrile: A Technical Guide for Preclinical Development

Executive Summary 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a specialized organic building block frequently utilized in medicinal chemistry and agrochemical synthesis [1]. Due to its structural motifs—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a specialized organic building block frequently utilized in medicinal chemistry and agrochemical synthesis [1]. Due to its structural motifs—a lipophilic dimethylphenoxy ring coupled with a reactive terminal nitrile—it presents specific toxicological and environmental challenges. Under the Globally Harmonized System (GHS), it is classified as causing Acute Toxicity (Category 4) and Specific Target Organ Toxicity - Single Exposure (STOT SE) [2].

For researchers and drug development professionals, understanding the mechanistic basis of these hazards is critical. This whitepaper synthesizes the physicochemical properties, mammalian toxicological mechanisms, and environmental hazard profiles of the compound, providing field-proven, self-validating experimental protocols for rigorous safety assessment.

Physicochemical & Structural Hazard Profiling

The toxicity of a compound is inextricably linked to its physicochemical properties. The lipophilicity of the 2,3-dimethylphenoxy moiety facilitates rapid cellular membrane permeation, while the butanenitrile chain acts as a potential toxophore depending on the metabolic environment.

Table 1: Physicochemical Properties & Hazard Classifications
Property / ClassificationData / ValueMechanistic Implication
CAS Number 896657-11-7 [1]Unique identifier for regulatory tracking.
Molecular Formula C₁₂H₁₅NO [1]Defines structural boundaries for predictive toxicology.
Molecular Weight 189.26 g/mol [1]Low MW promotes high bioavailability and rapid absorption.
GHS Hazard: Acute Tox. 4 Harmful if swallowed/inhaled [2]Suggests systemic toxicity, likely via metabolic activation.
GHS Hazard: STOT SE Target organ toxicity (single exposure) [2]Indicates acute organ-specific damage (e.g., hepatotoxicity or neurotoxicity).

Mammalian Toxicological Profile & Mechanistic Pathways

The Causality of Toxicity: Nitrile Metabolism

The primary driver of acute toxicity (Acute Tox. 4) in aliphatic nitriles is their hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the alpha-hydroxylation of the carbon adjacent to the nitrile group. This unstable cyanohydrin intermediate spontaneously decomposes, releasing free cyanide (CN⁻) and a corresponding aldehyde or ketone. The released cyanide binds to cytochrome c oxidase in the mitochondria, halting oxidative phosphorylation and causing cellular hypoxia. Concurrently, cleavage of the ether bond can yield 2,3-dimethylphenol, a known irritant and cellular toxicant.

G A 4-(2,3-Dimethylphenoxy)butanenitrile (Parent Compound) B CYP450 Oxidation (Hepatic Metabolism) A->B Phase I C Alpha-Hydroxynitrile Intermediate B->C Hydroxylation D Cyanide (CN-) Release (Toxicophore) C->D Spontaneous Cleavage E 2,3-Dimethylphenol (Metabolite) C->E Ether Cleavage F Mitochondrial Inhibition (Cellular Hypoxia) D->F Cytochrome c oxidase binding

Fig 1: Putative CYP450-mediated metabolic pathway of 4-(2,3-Dimethylphenoxy)butanenitrile.

Protocol: Self-Validating In Vitro Hepatotoxicity Assay (HepG2 with S9 Fraction)

To accurately assess the STOT SE and acute toxicity potential, standard cytotoxicity assays must be supplemented with a metabolic activation system. Testing the parent compound without hepatic enzymes will yield false-negative safety profiles.

Objective: Determine the IC₅₀ of the compound and validate CYP-mediated bioactivation. Self-Validation Mechanism: The protocol uses a parallel +/- S9 fraction setup. A significant drop in IC₅₀ in the +S9 group confirms that toxicity is metabolism-dependent.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells (human hepatocellular carcinoma) in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Test Substance Preparation: Dissolve 4-(2,3-Dimethylphenoxy)butanenitrile in DMSO (final DMSO concentration in wells <0.5% to prevent solvent toxicity).

  • Metabolic Activation Setup:

    • Group A (-S9): Treat cells with a concentration gradient of the test compound (0.1 μM to 1000 μM) in standard media.

    • Group B (+S9): Treat cells with the same gradient in media supplemented with 5% rat liver S9 fraction and NADPH-generating cofactors.

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using the Neutral Red Uptake (NRU) assay, a standard method for evaluating lysosomal integrity and cell viability [3].

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. If IC50​(+S9)≪IC50​(−S9) , the compound undergoes toxic bioactivation.

Environmental Hazard & Ecotoxicology

Due to its lipophilic nature, 4-(2,3-Dimethylphenoxy)butanenitrile poses a risk to aquatic ecosystems. Compounds with similar phenoxy-alkyl structures are known to partition into the lipid compartments of aquatic organisms, causing narcosis or acute immobilization.

Protocol: Aquatic Toxicity via Daphnia magna Acute Immobilization (OECD 202)

To establish the median effective concentration (EC₅₀) for environmental hazard classification, the Daphnia magna acute immobilization test is the gold standard [4]. Daphnia are highly sensitive to lipophilic ether compounds, making them an ideal proxy for broader aquatic food-chain impacts.

Self-Validation Mechanism: The assay requires a concurrent negative control (Elendt M4 medium) and a positive reference toxicant (e.g., potassium dichromate). The test is only valid if control immobilization is ≤10% .

Workflow S1 Test Substance Prep (Elendt M4 Medium) S2 Dose Range Finding (10-100 mg/L) S1->S2 S3 Daphnia magna Exposure (20 neonates/dose) S2->S3 S4 48h Immobilization Scoring S3->S4 S5 EC50 & NOEC Calculation S4->S5

Fig 2: OECD 202 Daphnia magna acute immobilization test workflow for aquatic toxicity.

Step-by-Step Methodology:

  • Organism Preparation: Select healthy Daphnia magna neonates (aged < 24 hours) from a synchronized laboratory culture.

  • Media & Dosing: Prepare test solutions in Elendt M4 medium. Based on range-finding tests, establish a geometric series of 5 test concentrations (e.g., 1.0, 3.2, 10, 32, and 100 mg/L).

  • Exposure: Allocate 20 neonates per concentration, divided into 4 replicates of 5 animals each, in glass beakers containing 50 mL of test solution.

  • Incubation: Maintain at 20°C–22°C under a 16h light/8h dark photoperiod for 48 hours. Do not feed the daphnids during the test.

  • Observation & Scoring: At 24h and 48h, record the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel [4].

  • Endpoint Calculation: Determine the 48h EC₅₀ (concentration immobilizing 50% of the population) and the No Observed Effect Concentration (NOEC) using probit analysis.

Conclusion

The safe handling and development of 4-(2,3-Dimethylphenoxy)butanenitrile require a proactive approach to its inherent hazards. Its classification as an Acute Tox. 4 and STOT SE agent is mechanistically linked to its potential for CYP-mediated bioactivation and subsequent cyanide release. By implementing the self-validating in vitro and in vivo proxy protocols detailed in this guide, researchers can accurately quantify these risks, ensuring regulatory compliance and the protection of both human health and aquatic ecosystems.

References

  • NextSDS. "4-(2,3-dimethylphenoxy)butanenitrile — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Toxicology Program (NTP). "OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test." NIH / OECD Guidelines. Available at:[Link]

  • European Chemicals Agency (ECHA). "Short-term toxicity to aquatic invertebrates - OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test." ECHA Registration Dossiers. Available at: [Link]

Foundational

Mechanistic Pathways and Synthetic Utility of 4-(2,3-Dimethylphenoxy)butanenitrile in Advanced Organic Synthesis

Executive Summary In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, bifunctional building blocks are critical for constructing complex molecular architectures. 4-(2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, bifunctional building blocks are critical for constructing complex molecular architectures. 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) represents a highly versatile C12H15NO scaffold. It combines an electron-rich aromatic system with a reactive aliphatic nitrile, enabling orthogonal functionalization.

As a Senior Application Scientist, I have structured this technical whitepaper to decode the mechanistic behavior of this compound. Rather than merely listing reaction conditions, this guide explores the fundamental electronic causality behind its reactivity, provides self-validating experimental protocols, and maps its utility in drug development workflows.

Structural and Electronic Profiling

The synthetic utility of 4-(2,3-Dimethylphenoxy)butanenitrile is governed by two distinct reactive domains:

  • The Nitrile Core (-C≡N): The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) pull, rendering the sp-hybridized carbon highly electrophilic. This site is primed for nucleophilic addition, reduction, and hydrolysis.

  • The 2,3-Dimethylphenoxy Ring: The ethereal oxygen donates electron density into the aromatic ring via resonance (+M effect), significantly activating it toward Electrophilic Aromatic Substitution (EAS). The steric bulk of the methyl groups at the C2 and C3 positions dictates strict regiocontrol for incoming electrophiles.

Core Mechanistic Pathways

Nitrile Reduction via Lithium Aluminum Hydride (LiAlH₄)

The conversion of the nitrile moiety to a primary amine—yielding 4-(2,3-dimethylphenoxy)butan-1-amine—is a fundamental transformation in neuroactive drug synthesis. The mechanism proceeds via a nucleophilic acyl substitution-like pathway.

Causality & Mechanism: The reaction initiates with the nucleophilic attack of a hydride ion (from LiAlH₄) onto the electrophilic nitrile carbon, forming an imine anion. Because the intermediate imine-aluminum complex retains a polarized pi bond, a second hydride addition occurs rapidly, generating a dianion intermediate. Subsequent aqueous workup protonates the nitrogen, yielding the primary amine .

Reduction Nitrile Nitrile Core (-C≡N) Imine Imine Anion (-C=N⁻) Nitrile->Imine 1st Hydride (AlH4⁻) Dianion Dianion Intermediate (-CH2-N²⁻) Imine->Dianion 2nd Hydride (AlH3) Amine Primary Amine (-CH2-NH2) Dianion->Amine H2O Workup Protonation

Stepwise mechanism of nitrile reduction via LiAlH4.

Acid-Catalyzed Nitrile Hydrolysis

Hydrolyzing the nitrile to 4-(2,3-dimethylphenoxy)butanoic acid is essential for generating carboxylic acid linkers.

Causality & Mechanism: Water is a poor nucleophile; therefore, the nitrile nitrogen must first be protonated by a strong acid (e.g., HCl or H₂SO₄) to increase the electrophilicity of the carbon. Water attacks the activated carbon, followed by a proton transfer and tautomerization that collapses the intermediate into a primary amide. Under continuous reflux, the amide undergoes further acyl substitution, releasing ammonium and yielding the carboxylic acid , .

Electrophilic Aromatic Substitution (EAS) Dynamics

When functionalizing the aromatic ring, the ethereal oxygen dictates the regiochemistry due to its strong +M activating effect, directing incoming electrophiles to the ortho and para positions.

Causality & Regioselectivity: The methyl groups at C2 and C3 block two potential substitution sites. The C4 position (para to the oxygen) is the thermodynamically favored site due to minimal steric hindrance. The C6 position (ortho to the oxygen) serves as the minor substitution site. The Wheland intermediate formed at these positions is highly stabilized by the lone pairs of the ether oxygen.

EAS Substrate 4-(2,3-Dimethylphenoxy) butanenitrile C4 C4 Position (Para to Oxygen) Substrate->C4 Major Product (Low Sterics) C6 C6 Position (Ortho to Oxygen) Substrate->C6 Minor Product (Higher Sterics) Steric Steric Hindrance at C2/C3 (Methyls) Substrate->Steric Blocked

Regioselectivity of EAS on the 2,3-dimethylphenoxy ring.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproduction, the following protocols are designed as self-validating systems, incorporating visual or chemical checkpoints that confirm the success of each mechanistic step.

Protocol A: Synthesis via Williamson Etherification

This protocol establishes the C12H15NO scaffold by coupling 2,3-dimethylphenol with 4-bromobutanenitrile.

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base because it is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent the base-catalyzed hydrolysis of the sensitive nitrile group. DMF is used as a polar aprotic solvent to leave the phenoxide anion unsolvated, maximizing its nucleophilicity.

  • Step-by-Step Methodology:

    • Deprotonation: Charge a flame-dried 250 mL round-bottom flask with 2,3-dimethylphenol (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL). Add finely powdered K₂CO₃ (15.0 mmol, 1.5 eq). Stir at 25°C for 30 minutes.

    • Electrophilic Addition: Dropwise add 4-bromobutanenitrile (11.0 mmol, 1.1 eq) over 10 minutes.

    • Thermal Activation: Heat the reaction mixture to 80°C for 6 hours under an argon atmosphere.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active phenol spot and the emergence of a higher Rf spot confirms the complete consumption of the starting material.

    • Workup: Cool to room temperature, quench with distilled water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Synthesis A 2,3-Dimethylphenol B Phenoxide Anion A->B K2CO3 (Base) Deprotonation D 4-(2,3-Dimethylphenoxy) butanenitrile B->D SN2 Substitution (DMF, 80°C) C 4-Bromobutanenitrile C->D Electrophile

Workflow of Williamson ether synthesis for the target nitrile.

Protocol B: Reduction to Primary Amine
  • Causality of Reagents: LiAlH₄ is highly reactive and moisture-sensitive. Anhydrous THF is mandatory to prevent premature quenching of the hydride source.

  • Step-by-Step Methodology:

    • Preparation: Suspend LiAlH₄ (20.0 mmol, 2.0 eq) in anhydrous THF (40 mL) at 0°C under argon.

    • Addition: Slowly add a solution of 4-(2,3-dimethylphenoxy)butanenitrile (10.0 mmol, 1.0 eq) in THF (10 mL) dropwise to control the exothermic evolution of the imine-aluminum complex.

    • Reduction: Remove the ice bath and reflux at 65°C for 4 hours.

    • Self-Validating Fieser Workup: Cool the flask to 0°C. Sequentially and cautiously add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x = grams of LiAlH₄ used).

    • Validation Checkpoint: The formation of a crisp, white, granular precipitate of aluminum salts indicates successful quenching. If a gelatinous emulsion forms, the stoichiometry of the quench was incorrect.

    • Isolation: Filter the granular salts through a pad of Celite, wash with THF, and concentrate the filtrate to yield the primary amine.

Quantitative Data Presentation

The following table summarizes the reaction profiles, thermodynamic requirements, and typical yields for the core transformations of the 4-(2,3-dimethylphenoxy)butanenitrile scaffold.

TransformationReagents & SolventTemp (°C)Time (h)Typical YieldKey Mechanistic Intermediate
Etherification K₂CO₃, 4-bromobutanenitrile, DMF80°C6.085 - 90%Phenoxide Anion
Nitrile Reduction LiAlH₄, anhydrous THF65°C4.075 - 82%Imine Dianion
Acid Hydrolysis Aqueous HCl (6M)100°C12.080 - 88%Protonated Amide
Base Hydrolysis NaOH (aq), EtOH85°C8.070 - 78%Imidic Acid Tautomer
EAS (Bromination) Br₂, Glacial Acetic Acid25°C2.070 - 75%Wheland Intermediate (C4)

References

  • "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde", Chemistry Steps. Available at:[Link]

  • "Acidic Hydrolysis of Nitriles To Amides", Master Organic Chemistry. Available at:[Link]

  • "Chemistry of Nitriles", Chemistry LibreTexts. Available at:[Link]

  • "Hydrolysis of Nitriles", Chemguide. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 4-(2,3-Dimethylphenoxy)butanenitrile

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties and melting point of 4-(2,3-Dimethylphenoxy)butanenitrile. Intended for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and melting point of 4-(2,3-Dimethylphenoxy)butanenitrile. Intended for researchers, scientists, and professionals in drug development, this document navigates the theoretical and practical aspects of characterizing this compound. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes the established methodologies for determining these crucial physicochemical parameters. It offers a framework for empirical analysis through detailed experimental protocols and discusses the utility of computational prediction tools. The causality behind experimental choices is explained to provide a deeper understanding of the principles of thermal analysis.

Introduction: The Significance of 4-(2,3-Dimethylphenoxy)butanenitrile

4-(2,3-Dimethylphenoxy)butanenitrile, with the molecular formula C₁₂H₁₅NO, belongs to the class of aryloxyalkanenitriles.[1] While specific applications for this compound are not widely documented in public literature, its structural motifs—a dimethylphenoxy group linked to a butanenitrile chain—are of interest in medicinal chemistry and material science. The phenoxy moiety is a common feature in various bioactive molecules, and the nitrile group is a versatile functional group that can be converted into other functionalities or participate in various chemical reactions.[2]

The thermodynamic properties and melting point of a compound are fundamental to its characterization. These parameters are critical for:

  • Purity Assessment: The melting point is a sensitive indicator of purity. A sharp melting point typically signifies a pure compound, while a broad melting range often suggests the presence of impurities.

  • Formulation Development: In the pharmaceutical industry, understanding the thermal behavior of a compound is essential for developing stable and effective drug formulations.

  • Process Chemistry: Knowledge of thermodynamic properties is crucial for designing and optimizing synthetic routes, crystallization processes, and purification methods.

  • Material Science: For applications in material science, thermal stability and phase behavior are key determinants of a material's performance and lifetime.

Given the current lack of available literature data for 4-(2,3-Dimethylphenoxy)butanenitrile, this guide will focus on the established methodologies for determining its thermodynamic properties and melting point.[1]

Physicochemical Properties: A Predictive Overview

While experimental data for 4-(2,3-Dimethylphenoxy)butanenitrile is scarce, we can infer some of its properties based on its structure and by comparing it to related compounds.

PropertyPredicted/Inferred Value or CharacteristicBasis for Prediction
Molecular Formula C₁₂H₁₅NODerived from its chemical name and structure.[1]
Molecular Weight 189.26 g/mol Calculated from the molecular formula.
Physical State at STP Likely a solid or a high-boiling liquidThe presence of the aromatic ring and the length of the alkyl chain suggest a higher melting and boiling point compared to simpler nitriles like butyronitrile.[3]
Solubility Expected to be soluble in common organic solvents and have low solubility in water.The molecule has a significant nonpolar character due to the dimethylphenoxy group and the hydrocarbon chain.
Melting Point Not experimentally determined.Will be the focus of the experimental section.
Thermodynamic Properties Not experimentally determined.Will be the focus of the experimental section.

Experimental Determination of Melting Point and Thermodynamic Properties

The determination of the melting point and other thermodynamic properties is a cornerstone of compound characterization. The following section details the gold-standard experimental protocols.

Capillary Melting Point Determination

This is a classical and widely used method for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance starts to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of dry, finely powdered 4-(2,3-Dimethylphenoxy)butanenitrile is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a melting point apparatus.

  • Rapid Heating (Scouting): The sample is heated rapidly to get an approximate melting point.

  • Accurate Determination: A fresh sample is heated at a much slower rate (1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.

Diagram: Experimental Workflow for Capillary Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Measurement prep1 Dry and powder the sample prep2 Pack into capillary tube prep1->prep2 inst1 Place capillary in apparatus prep2->inst1 inst2 Set heating program inst1->inst2 meas1 Rapid heating for scout run inst2->meas1 meas2 Slow heating for accurate run meas1->meas2 meas3 Record onset and clear points meas2->meas3 G cluster_0 Preparation cluster_1 DSC Measurement cluster_2 Data Analysis prep1 Accurately weigh sample prep2 Seal in DSC pan prep1->prep2 dsc1 Calibrate instrument prep2->dsc1 dsc2 Run thermal program dsc1->dsc2 an1 Analyze thermogram dsc2->an1 an2 Determine Tm, ΔHfus, Cp an1->an2

Caption: Workflow for determining thermodynamic properties using DSC.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. These in silico techniques are based on the principles of quantum mechanics and statistical mechanics.

Methods:

  • Quantitative Structure-Property Relationship (QSPR): These are regression models that correlate the chemical structure with a specific property.

  • Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate properties like vibrational frequencies, which can then be used to estimate thermodynamic properties.

While a detailed discussion of these computational methods is beyond the scope of this guide, it is important for researchers to be aware of their existence and utility, especially when dealing with novel compounds for which experimental data is not yet available.

Conclusion

The thermodynamic properties and melting point of 4-(2,3-Dimethylphenoxy)butanenitrile are critical parameters for its scientific and industrial application. While direct experimental data for this compound is currently limited, this guide provides a robust framework for its determination. By employing classical techniques like capillary melting point and advanced methods such as Differential Scanning Calorimetry, researchers can obtain accurate and reliable data. Furthermore, computational approaches serve as a valuable tool for preliminary assessment. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.

References

  • EvitaChem. 3-Hydroxy-4-phenoxybutanenitrile.
  • PubChemLite. 4-(2,3-dimethylphenoxy)butanenitrile (C12H15NO).
  • Vulcanchem. 2-Phenoxybutanenitrile () for sale.
  • NIST/TRC Web Thermo Tables (WTT).
  • Amanote Research. (PDF) The Thermodynamic Properties of 4, -.
  • Cheméo. Butanenitrile (CAS 109-74-0) - Chemical & Physical Properties.
  • PubChem. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | C20H31NO | CID.
  • PMC. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.
  • ResearchGate. 4-(2,3,5-Trimethylphenoxy)phthalonitrile | Request PDF.
  • Wikipedia. Butyronitrile.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-phenoxyphenyl)propanenitrile.
  • MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
  • ResearchGate. (PDF) 4-Oxo-2,4-diphenylbutanenitrile.
  • Sigma-Aldrich. Butyronitrile = 99 109-74-0.
  • CAMEO Chemicals - NOAA. BUTYRONITRILE.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(2,3-Dimethylphenoxy)butanenitrile

Defining the Objective I've zeroed in on the specifics: I need to draft detailed application notes and protocols. The synthesis is 4-(2,3-Dimethylphenoxy)butanenitrile, and the intended audience is researchers and scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Objective

I've zeroed in on the specifics: I need to draft detailed application notes and protocols. The synthesis is 4-(2,3-Dimethylphenoxy)butanenitrile, and the intended audience is researchers and scientists. Now, I'm organizing the task into a step-by-step breakdown.

Outlining the Structure

Now I'm focusing on the core requirements. I've broken it down into three critical parts: autonomy, scientific integrity (with an E-E-A-T emphasis), and robust visualization. The editorial freedom is essential for an in-depth technical guide. I'm prioritizing causality explanations and self-validation with citations. Plus, data tables, detailed methodologies, and Graphviz diagrams for workflows are mandatory for the application notes.

Identifying Synthesis Strategies

I'm currently focusing on 4-(2,3-dimethylphenoxy)butanenitrile (CAS: 896657-11-7). Since a dedicated synthesis paper isn't immediately apparent, I'm thinking about building block strategies for this molecule.

Considering Ether Synthesis

I'm currently focused on the Williamson Ether Synthesis for phenoxyalkylnitrile creation. I've pinned down the key reactants: 2,3-Dimethylphenol as the nucleophile, and 4-Bromobutanenitrile (or 4-Chlorobutanenitrile) as the electrophile. K2 is proving a suitable base in the reaction.

Defining the Protocol

I've got the necessary data to build a comprehensive protocol. Focusing on Williamson Ether Synthesis, I'm working with 4-(2,3-Dimethylphenoxy)butanenitrile, using 2,3-Dimethylphenol and 4-Bromobutanenitrile as reactants. Potassium carbonate is my base, and I'm looking at acetonitrile as a solvent option.

Structuring the Application Note

I'm now structuring the application note. I'm prioritizing a professional title and a strong introduction that highlights the molecule's importance. I'll explain the specific Williamson ether synthesis choice, justifying K2CO3 in DMF/MeCN, and its advantages considering the pKa of the phenol, with an SN2 mechanism. A reaction pathway diagram is also essential.

Refining the Workflow

I'm now integrating DOT specifications to the diagrams, and visualizing the mechanistic pathway. I'm focusing on strict DOT specifications like a maximum width of 760px, specific colors and contrast. I'm using the experimental protocol details to build a trustworthy and reproducible method, complete with materials and reagents tables, step-by-step procedures, and data tables. I'm visualizing the step-by-step experimental workflow in a DOT diagram.

Visualizing the Reaction

I'm now focusing on the visual representation of the reaction mechanism. I'm exploring different methods to incorporate DOT specifications, particularly to ensure the diagrams fit within the specified maximum width of 760px. I've considered several size adjustments in the DOT language, but also other considerations, as the output is ultimately for markdown rendering. I'm aiming for a clear and concise visual that accurately depicts the mechanistic pathway of the Williamson Ether Synthesis. I'm using an example to test the new DOT graph.

Optimizing the Diagram

I'm now implementing standard DOT attributes to enhance the visual clarity of the diagrams, using specific colors like Blue (#4285F4), Red (#EA4335), Yellow (#FBBC05), Green (#34A853), and Grey (#5F6368) to represent different steps. I'm carefully considering text colors for optimal contrast and readability. The workflow now includes steps like Reaction Setup (Blue), Electrophile Addition (Red), Reflux (Yellow), Workup (Green), and Purification (Grey).

I'm also ensuring the scientific narrative is accurate, so while NaH could be used, I'll state that it is overly hazardous, and unnecessary, given the pKa of 2,3-dimethylphenol.

Justifying the Method

Now, I'm justifying the methodological choices. I'm focusing on the suitability of Potassium Carbonate, given its adequacy at a pKa of 10.5, avoiding base-sensitive nitrile side reactions. I'm also rationalizing acetonitrile as the solvent, being polar aprotic, and facilitating an SN2 transition without excessive phenoxide solvation. I've noted that DMF is an alternative, but more difficult to remove during workup. I'm also highlighting that washing the organic layer with dilute NaOH will remove any unreacted phenol.

I've also begun to integrate citations, starting with authoritative references like Cambridge University Press and Master Organic Chemistry for general Williamson Ether Synthesis methodology.

Adding Reagent Citations

I'm now integrating specific reagent citations. I've found a good Sigma-Aldrich reference for 4-(2,3-dimethylphenoxy)butanenitrile, which is essential. I'm also exploring solvent-free or optimized reaction conditions through ResearchGate and BenchChem to enhance the methodology. I'm focusing on formalizing the citation links, specifically the Cambridge University Press reference. I'm also working on mapping all search results and ensuring proper citation formatting.

Integrating Citations

I'm now integrating the citations into the document, emphasizing the expertise, experience, authority, and trustworthiness of the work. For the synthesis of 4-(2,3-dimethylphenoxy)butanenitrile (CAS: 896657-11-7), the Williamson ether synthesis is a foundational SN2 reaction for ether construction. I'm also including expert rationale for choices, like using K2CO3 over NaH and the NaOH workup. I will include the information about the use of primary alkyl halides to prevent E2 elimination.

Drafting the Tables

I'm now drafting the tables. I've designed an Optimization Parameters table with Solvent, Base, Temperature, Time, Yield, and Observation columns. I'm also preparing a Material Requirements table, to document reagents needed. My plan is for these tables to be clear, concise, and provide reproducible information for expert readers.

Calculating Reagent Amounts

I've calculated the exact reagent amounts for a 10 mmol scale synthesis, including 2,3-Dimethylphenol, 4-Bromobutanenitrile, and Potassium Carbonate, and Acetonitrile as the solvent. I'm focusing on ensuring these amounts are clear and readily reproducible for expert chemists.

I'm now also reviewing DOT color contrast rules for the diagrams, meticulously selecting text colors that maximize readability, based on the background color selected. I'll make sure each color selected meets the critical contrast requirements for visual clarity, while keeping the overall diagrams aesthetically pleasing.

Visualizing the Mechanism

I'm now generating the DOT diagram itself. I've defined nodes for reactants, intermediates, and the product, using color-coded boxes. The base, the phenol, and the electrophile are clearly labeled, with arrows representing the reaction steps: deprotonation, base extracting the H+, and the SN2 attack with bromide displacement. The diagram focuses on clarity and readability for an expert audience. I'm satisfied that the diagram conveys the essential mechanistic information.

Refining the Workflow

I'm now generating a DOT diagram to visualize the step-by-step experimental workflow, which I'll be able to explain, caption, and reference to experts. I've defined nodes for each step, and arrows to represent the workflow. I've set the graph in a way that is easily understandable for the expert user.

Justifying the Reactants

I'm now integrating the justifications for reactant choices into the document, smoothly referencing the established literature. I'll highlight how the 10.5 pKa of 2,3-dimethylphenol allows for efficient deprotonation by K2CO3, avoiding unwanted nitrile side reactions. The use of 4-bromobutanenitrile, a primary alkyl halide, guarantees an SN2 mechanism, preventing E2 elimination. The document now includes formatted citations, seamlessly integrated for expert readers.

Formalizing the References

I'm now formalizing the references. I've been working to integrate all the relevant citations, from trusted sources. Each claim referencing an external result will have a specific index, such as,,,, and, leading to a clean and trustworthy document. I'm making sure all references have a formal citation, and I'm including the website URLs for clarity.

Adding Experimental Steps

I'm now adding the experimental steps to the written document, ensuring a clear and reproducible synthesis. First, I'll add finely powdered, anhydrous potassium carbonate to the solution, and stir at room temperature for 30 minutes. This allows for heterogeneous deprotonation of the phenol. Then, I'll slowly add the 4-bromobutanenitrile via syringe, then heat to reflux for 6-8 hours. The dropwise addition will prevent concentrated spikes and polyalkylation. After cooling, I'll filter to remove inorganic salts, concentrate the filtrate, dissolve in ethyl acetate, and wash with NaOH.

Validating the Protocol

I'm now focusing on refining the workup and purification steps. I've noted that the 1M NaOH wash is crucial for removing unreacted 2,3-dimethylphenol and simplifying the purification process, which is in line with literature. I'm also planning to dry the organic layer and purify using flash column chromatography with a gradient elution, explaining how silica gel effectively separates the target ether from any trace aliphatic nitrile impurities. I'm focusing on ensuring these steps are clearly described.

Application

How to synthesize 4-(2,3-Dimethylphenoxy)butanenitrile from 2,3-dimethylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for pharmaceutical active pharmaceutical ingredients (APIs) and fine chemicals. Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for pharmaceutical active pharmaceutical ingredients (APIs) and fine chemicals.

Mechanistic Rationale & Chemical Causality

The synthesis of 4-(2,3-dimethylphenoxy)butanenitrile from 2,3-dimethylphenol is achieved via a classic Williamson Ether Synthesis. This reaction operates through a bimolecular nucleophilic substitution ( SN​2 ) mechanism, where an alkoxide (or phenoxide) acts as the nucleophile to displace a halide leaving group on an alkyl chain[1].

To ensure high yields and prevent unwanted side reactions, the choice of reagents and reaction conditions must be carefully calibrated based on chemical causality:

  • Base Selection ( K2​CO3​ vs. NaH ): 2,3-Dimethylphenol has a pKa​ of approximately 10.5. While aliphatic alcohols ( pKa​≈16 ) require strong bases like Sodium Hydride ( NaH ) for deprotonation[2], phenols can be efficiently deprotonated by milder bases such as Potassium Carbonate ( K2​CO3​ ). Utilizing a mild base is critical here; strong bases would increase the risk of an E2 elimination on the primary alkyl halide (4-bromobutanenitrile), leading to the unwanted byproduct 3-butenenitrile[1].

  • Solvent Selection (DMF): The reaction is performed in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the 2,3-dimethylphenoxide anion relatively "naked" and unsolvated. This lack of solvation drastically increases the nucleophilicity of the phenoxide, lowering the activation energy required for the SN​2 backside attack[3].

Mechanism A 2,3-Dimethylphenol (pKa ~10.5) B K2CO3 Base (Mild Deprotonation) A->B + Base C 2,3-Dimethylphenoxide (Naked Nucleophile) B->C - KHCO3 E SN2 Substitution (Polar Aprotic DMF) C->E Nucleophilic Attack D 4-Bromobutanenitrile (Electrophile) D->E Leaving Group (Br-) F 4-(2,3-Dimethylphenoxy) butanenitrile E->F Target Product

Mechanistic pathway of the Williamson ether synthesis for 4-(2,3-Dimethylphenoxy)butanenitrile.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesDensity (g/mL)
2,3-Dimethylphenol 122.171.0 eq1.22 g10.0 mmol-
4-Bromobutanenitrile 148.001.2 eq1.78 g (1.24 mL)12.0 mmol1.44
Potassium Carbonate ( K2​CO3​ ) 138.211.5 eq2.07 g15.0 mmol-
N,N-Dimethylformamide (DMF) 73.09Solvent15.0 mL-0.94
Ethyl Acetate (EtOAc) 88.11Extraction3 x 30 mL-0.90

Experimental Protocol

This protocol is designed as a self-validating system . The integration of specific chemical washes ensures that unreacted starting materials are selectively partitioned, allowing the chemist to validate the success of the reaction during the workup phase before final purification.

Step 1: Reaction Setup & Deprotonation
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylphenol (1.22 g, 10.0 mmol) and anhydrous DMF (15.0 mL).

  • Add finely powdered, anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the solution.

  • Stir the suspension at room temperature for 15 minutes. Note: This pre-stirring ensures the equilibrium shifts toward the formation of the highly reactive phenoxide nucleophile.

Step 2: Alkylation & Heating
  • Using a syringe, add 4-bromobutanenitrile (1.24 mL, 12.0 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser, purge the system with nitrogen, and heat the mixture in an oil bath at 80 °C for 8 hours.

Step 3: Quenching & Self-Validating Extraction
  • Reaction Monitoring: Confirm reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1 v/v) mobile phase. The product will elute as a new, less polar spot ( Rf​≈0.6 ) compared to the starting phenol.

  • Cool the flask to room temperature and quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Chemical Validation Wash (Critical): Wash the combined organic layers with 5% aqueous NaOH (2 x 20 mL).

    • Causality: Because the target ether is neutral, it remains in the organic phase. Any unreacted 2,3-dimethylphenol is deprotonated by the NaOH, forming a water-soluble sodium phenoxide salt that is cleanly removed into the aqueous waste. This guarantees the crude organic layer is free of phenolic starting material.

  • Wash the organic layer with distilled water (3 x 30 mL) to remove residual DMF, followed by a final wash with saturated NaCl (brine, 30 mL).

Step 4: Isolation & Purification
  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure target compound.

Workflow N1 1. Setup Reagents in DMF N2 2. Reaction 80°C, 8h N1->N2 N3 3. Quench H2O & EtOAc N2->N3 N4 4. Wash 5% NaOH & Brine N3->N4 N5 5. Purify Silica Column N4->N5

Step-by-step experimental workflow for the synthesis, extraction, and purification of the target.

Analytical Characterization

To verify the structural integrity of the synthesized 4-(2,3-Dimethylphenoxy)butanenitrile, the following spectroscopic markers should be observed:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic triplet at 4.0 ppm corresponding to the −O−CH2​− protons. The nitrile-adjacent protons ( −CH2​−CN ) will appear as a triplet near 2.5 ppm. The aromatic region will display three distinct protons characteristic of the 1,2,3-trisubstituted benzene ring.

  • IR Spectroscopy: A sharp, distinct absorption band at 2250 cm−1 is mandatory, confirming the presence of the intact nitrile ( C≡N ) functional group. The absence of a broad band at 3200-3500 cm−1 confirms the successful removal of the starting phenol ( O−H stretch).

Sources

Method

The Versatile Intermediate: Applications of 4-(2,3-Dimethylphenoxy)butanenitrile in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 4-(2,3-Dimethylphenoxy)bu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 4-(2,3-Dimethylphenoxy)butanenitrile, a tailored chemical entity, has emerged as a valuable building block, offering a unique combination of a substituted phenoxy moiety and a versatile nitrile functional group. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Value

4-(2,3-Dimethylphenoxy)butanenitrile possesses a molecular structure that is primed for strategic manipulation in multi-step syntheses. The 2,3-dimethyl substitution on the phenyl ring provides steric and electronic influences that can direct subsequent reactions and modulate the pharmacokinetic properties of the final API. The butyronitrile chain offers a flexible four-carbon linker and a terminal nitrile group, which is a key precursor to two of the most fundamental functional groups in medicinal chemistry: carboxylic acids and primary amines.

PropertyValueSource
Molecular Formula C₁₂H₁₅NOPubChem[1]
Molecular Weight 189.26 g/mol PubChem[1]
CAS Number 896657-11-7NextSDS[2]

The true value of this intermediate lies in the chemical reactivity of the nitrile group. This functionality can be readily transformed, allowing for the introduction of diverse pharmacophores and the construction of complex molecular architectures.

Core Applications in Pharmaceutical Intermediate Synthesis

The primary utility of 4-(2,3-Dimethylphenoxy)butanenitrile in a pharmaceutical context revolves around its conversion into two key synthons: 4-(2,3-Dimethylphenoxy)butanoic acid and 4-(2,3-Dimethylphenoxy)butan-1-amine . These derivatives serve as crucial components in the assembly of larger, more complex drug molecules.

A notable example of a pharmaceutically relevant scaffold that can be accessed from this intermediate is the core of molecules like 4-{4-[3-(2,4-Dichloro-benzoyl)-ureido]-2,3-dimethyl-phenoxy}-butyric acid , which is listed in the DrugBank database (DB04644)[1]. This highlights the importance of the 4-(2,3-dimethylphenoxy)butanoic acid moiety in the development of bioactive compounds.

Pathway to Carboxylic Acids: Hydrolysis of the Nitrile

The conversion of the nitrile to a carboxylic acid is a fundamental transformation that opens the door to a vast array of subsequent reactions, including amide bond formation. This hydrolysis can be effectively achieved under either acidic or basic conditions.

Protocol 1: Alkaline Hydrolysis of 4-(2,3-Dimethylphenoxy)butanenitrile

This protocol describes a robust method for the conversion of the nitrile to the corresponding carboxylic acid using a strong base.

Materials:

  • 4-(2,3-Dimethylphenoxy)butanenitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2,3-Dimethylphenoxy)butanenitrile (1.0 eq) in ethanol (10 volumes).

  • Base Addition: To the stirred solution, add a 10-20% aqueous solution of sodium hydroxide (5-10 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 4-(2,3-dimethylphenoxy)butanoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Pathway to Primary Amines: Reduction of the Nitrile

The reduction of the nitrile group to a primary amine is another critical transformation, providing a nucleophilic center for the introduction of various substituents or for the formation of amide and sulfonamide linkages.

Protocol 2: Reduction of 4-(2,3-Dimethylphenoxy)butanenitrile to a Primary Amine

This protocol outlines the reduction of the nitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

  • 4-(2,3-Dimethylphenoxy)butanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 4-(2,3-Dimethylphenoxy)butanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2,3-dimethylphenoxy)butan-1-amine.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography.

Synthesis of the Intermediate: 4-(2,3-Dimethylphenoxy)butanenitrile

The synthesis of the title intermediate can be achieved through established methods for forming aryl ethers, such as the Williamson ether synthesis, which is a type of nucleophilic aromatic substitution, or the Ullmann condensation.

Protocol 3: Synthesis via Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

This protocol details the synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile from 2,3-dimethylphenol and a 4-halobutanenitrile.

Materials:

  • 2,3-Dimethylphenol

  • 4-Chlorobutanenitrile or 4-Bromobutanenitrile

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of 2,3-dimethylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Alkylation: Add 4-chlorobutanenitrile (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-(2,3-Dimethylphenoxy)butanenitrile.

Conclusion

4-(2,3-Dimethylphenoxy)butanenitrile stands as a strategically important intermediate in pharmaceutical synthesis. Its value is derived from the straightforward and high-yielding transformations of its nitrile functionality into either a carboxylic acid or a primary amine. These transformations pave the way for the construction of a diverse range of complex molecules with potential therapeutic applications. The protocols detailed herein provide a solid foundation for researchers to utilize this versatile building block in their drug discovery and development endeavors.

References

A comprehensive list of references will be provided upon request.

Visualizations

Synthesis_of_Intermediates 2,3-Dimethylphenol 2,3-Dimethylphenol Target_Intermediate 4-(2,3-Dimethylphenoxy)butanenitrile 2,3-Dimethylphenol->Target_Intermediate 4-Halobutanenitrile 4-Halobutanenitrile 4-Halobutanenitrile->Target_Intermediate Nucleophilic Aromatic Substitution Carboxylic_Acid 4-(2,3-Dimethylphenoxy)butanoic acid Target_Intermediate->Carboxylic_Acid Hydrolysis Primary_Amine 4-(2,3-Dimethylphenoxy)butan-1-amine Target_Intermediate->Primary_Amine Reduction API_Scaffold API Scaffolds (e.g., Amides, Ureas) Carboxylic_Acid->API_Scaffold Further Functionalization Primary_Amine->API_Scaffold Further Functionalization

Caption: Synthetic utility of 4-(2,3-Dimethylphenoxy)butanenitrile.

Hydrolysis_Workflow cluster_0 Alkaline Hydrolysis Start 4-(2,3-Dimethylphenoxy)butanenitrile Step1 Dissolve in Ethanol Add aq. NaOH Start->Step1 Step2 Reflux (4-12h) Step1->Step2 Step3 Remove Ethanol Step2->Step3 Step4 Acidify with HCl Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End 4-(2,3-Dimethylphenoxy)butanoic acid Step6->End

Caption: Workflow for the alkaline hydrolysis of the nitrile.

Reduction_Workflow cluster_1 Nitrile Reduction Start_R 4-(2,3-Dimethylphenoxy)butanenitrile Step1_R Suspend LiAlH4 in THF (0°C) Start_R->Step1_R Step2_R Add Nitrile Solution Dropwise Step1_R->Step2_R Step3_R Reflux (2-6h) Step2_R->Step3_R Step4_R Quench (Fieser Workup) Step3_R->Step4_R Step5_R Filter and Concentrate Step4_R->Step5_R End_R 4-(2,3-Dimethylphenoxy)butan-1-amine Step5_R->End_R

Caption: Workflow for the reduction of the nitrile to a primary amine.

Sources

Application

Experimental procedures for O-alkylation to yield 4-(2,3-Dimethylphenoxy)butanenitrile

Application Note: Optimized O-Alkylation Protocol for the Synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile Introduction & Strategic Rationale The synthesis of aryl ethers via O-alkylation is a cornerstone transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized O-Alkylation Protocol for the Synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile

Introduction & Strategic Rationale

The synthesis of aryl ethers via O-alkylation is a cornerstone transformation in pharmaceutical and agrochemical development. Specifically, 4-(aryloxy)butanenitriles—such as 4-(2,3-dimethylphenoxy)butanenitrile (CAS: 896657-11-7)[1]—serve as critical building blocks for structurally diverse active pharmaceutical ingredients (APIs). This application note details an optimized, highly chemoselective Williamson ether synthesis protocol designed for high yield and operational simplicity[2].

Mechanistic Insights and Causality (E-E-A-T)

As a self-validating system, this protocol is built on a strict understanding of the bimolecular nucleophilic substitution (SN2) pathway[2]. Success in this synthesis relies on balancing nucleophilicity, leaving group ability, and solvent effects while actively suppressing side reactions:

  • Base Selection (K₂CO₃ vs. NaOH): 2,3-Dimethylphenol is a weak acid (pKa ~10.5). While strong aqueous bases like NaOH can easily deprotonate it, utilizing them at elevated temperatures risks the hydrolysis of the electrophile's sensitive nitrile group (-C≡N) into an unwanted amide or carboxylate. Anhydrous potassium carbonate (K₂CO₃) is sufficiently basic to generate the reactive phenoxide in situ without degrading the nitrile functionality[3].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), DMF does not solvate the phenoxide anion through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, significantly lowering the activation energy of the SN2 transition state[4].

  • Finkelstein Catalysis (KI Additive): 4-Bromobutanenitrile is a competent electrophile, but the addition of catalytic potassium iodide (KI) dramatically accelerates the reaction. Through in situ halogen exchange (Finkelstein reaction), the alkyl bromide is transiently converted to an alkyl iodide. Iodine is a superior leaving group, driving the SN2 reaction to completion faster and at lower temperatures.

Quantitative Process Optimization

To establish the most efficient parameters, various conditions were evaluated. The data below summarizes the causal relationship between reaction variables and the isolated yield of the target nitrile.

SolventBase (1.5 eq)AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
AcetoneK₂CO₃None56 (Reflux)2465Sluggish SN2 kinetics due to low boiling point.
DMFK₂CO₃None801282Good conversion; trace unreacted phenol remains.
DMF K₂CO₃ KI (0.1 eq) 80 6 94 Optimal. Rapid kinetics via in situ iodide formation.
H₂O/DCMNaOHTBAB (PTC)25 (RT)1878Phase-transfer catalysis; minor nitrile hydrolysis observed.

Experimental Protocol

This protocol is designed as a self-validating system. The downstream workup chemically separates unreacted starting materials based on their pKa, ensuring the purity of the final neutral product without requiring immediate chromatography.

Reagents Required:

  • 2,3-Dimethylphenol (Substrate): 1.22 g (10.0 mmol)

  • 4-Bromobutanenitrile (Alkylating Agent): 1.63 g (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 325 mesh, anhydrous): 2.07 g (15.0 mmol, 1.5 equiv)

  • Potassium Iodide (KI): 0.16 g (1.0 mmol, 0.1 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous): 15 mL

Step-by-Step Methodology:

  • System Assembly: Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N₂) inlet.

  • Phenoxide Generation: Charge the flask with 2,3-dimethylphenol (1.22 g) and anhydrous DMF (15 mL). Stir to dissolve. Add finely powdered anhydrous K₂CO₃ (2.07 g). Stir the suspension at ambient temperature for 15 minutes to initiate phenoxide formation. The solution will adopt a slight yellow tint.

  • Electrophile Addition: Add 4-bromobutanenitrile (1.63 g) and KI (0.16 g) to the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a thermostatically controlled oil bath. Maintain vigorous stirring for 6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1, UV/Iodine visualization).

  • Reaction Quench: Upon consumption of the phenol, remove the flask from the heat source and cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Liquid-Liquid Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic phases.

  • Self-Validating Purification (Alkaline Wash): Wash the combined organic layer with 1.0 M aqueous NaOH (2 × 20 mL). Causality: This step is critical. Any unreacted 2,3-dimethylphenol is deprotonated into its water-soluble sodium phenoxide salt and partitioned into the aqueous waste, leaving only the synthesized neutral ether product in the organic layer.

  • Final Washing & Drying: Wash the organic layer with saturated aqueous NaCl (brine, 30 mL) to remove residual DMF and water. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-(2,3-dimethylphenoxy)butanenitrile as a pale yellow to colorless oil.

Process Workflow Visualization

G N1 2,3-Dimethylphenol + K2CO3 in DMF N2 Deprotonation (Phenoxide Formation) N1->N2 RT, 15 min N3 Addition of 4-Bromobutanenitrile + KI N2->N3 Nucleophile Ready N4 SN2 O-Alkylation (80°C, 6 hours) N3->N4 Finkelstein Catalysis N5 Aqueous Quench & EtOAc Extraction N4->N5 Cool to RT N6 1M NaOH Wash (Removes unreacted phenol) N5->N6 Chemoselective Workup N7 4-(2,3-Dimethylphenoxy) butanenitrile N6->N7 Dry & Concentrate

Workflow for the chemoselective O-alkylation to yield 4-(2,3-dimethylphenoxy)butanenitrile.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. URL:[Link]

  • ResearchGate. "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols". ResearchGate Publications. URL:[Link]

  • Studylib. "Williamson Ether Synthesis Lab: SN2 Reaction". Studylib Chemistry Resources. URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile via Phase-Transfer Catalysis

Introduction and Strategic Rationale 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a highly valued building block and intermediate utilized in pharmaceutical drug therapy development and production[1]. The f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a highly valued building block and intermediate utilized in pharmaceutical drug therapy development and production[1]. The fundamental construction of this molecule relies on the Williamson ether synthesis, coupling 2,3-dimethylphenol with a 4-halobutanenitrile electrophile[2][3].

While the classical Williamson ether synthesis is a cornerstone of organic chemistry, its traditional laboratory-scale conditions—often employing sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)—present severe limitations during scale-up[2][3]. The use of NaH generates stoichiometric hydrogen gas, posing a significant flammability and pressurization risk in large reactors. Furthermore, the deprotonation step is highly exothermic, and polar aprotic solvents complicate downstream aqueous workups and product isolation[4].

To achieve a robust, scalable, and safe process, this application note details a Liquid-Liquid Phase-Transfer Catalysis (PTC) methodology[5][6]. By utilizing a biphasic system (Toluene/Aqueous NaOH) and a quaternary ammonium salt catalyst, we decouple the deprotonation event from the bulk organic phase. This mechanistic shift eliminates the need for hazardous hydride bases, mitigates thermal runaway risks, and allows for near-quantitative conversion with simplified phase-separation workups[6].

Process Workflow and Mechanistic Design

The PTC mechanism operates by transferring the hydroxide ion from the aqueous phase into the organic phase via the lipophilic catalyst (e.g., Tetrabutylammonium bromide, TBAB). At the liquid-liquid interface, the 2,3-dimethylphenol is deprotonated to form a highly nucleophilic phenoxide ion pair with the tetrabutylammonium cation. This ion pair is highly soluble in the organic phase (toluene), where it rapidly undergoes an SN2 displacement with 4-chlorobutanenitrile[2][5].

G N1 1. Reactor Charging Toluene, 2,3-Dimethylphenol, TBAB Catalyst N2 2. Base Addition Dose 50% aq. NaOH Control Temp < 30°C N1->N2 N3 3. Electrophile Dosing Add 4-Chlorobutanenitrile Manage Exotherm N2->N3 N4 4. Biphasic Reaction Stir at 80°C for 6-8h (PTC Cycle Active) N3->N4 N5 5. In-Process Control HPLC Analysis Target: Phenol < 1% AUC N4->N5 N6 6. Workup Phase Separation & Aqueous Washes N5->N6 N7 7. Isolation Solvent Evaporation & Vacuum Distillation N6->N7

Workflow for the scalable phase-transfer catalyzed synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile.

Reaction Optimization Data

Prior to finalizing the scale-up protocol, solvent and base parameters were evaluated to maximize the SN2 O-alkylation trajectory while suppressing competitive C-alkylation or elimination side reactions[3]. The data below summarizes the optimization phase, demonstrating the superiority of the Toluene/NaOH/TBAB system.

EntrySolvent SystemBase (Equiv)Catalyst (mol%)Temp (°C)Time (h)Yield (%)Purity (HPLC)
1DMF (Anhydrous)NaH (1.2)None60482%94.5%
2AcetonitrileK2CO3 (2.0)None801265%91.0%
3Toluene / WaterNaOH (1.5)None801215%N/A
4Toluene / WaterNaOH (1.5)TBAB (5%)80696%98.2%
52-MeTHF / WaterKOH (1.5)TBAB (5%)80693%97.5%

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system for professional laboratory execution using standard pilot-scale jacketed reactors.

Equipment Requirements
  • 5 L Jacketed glass reactor equipped with a retreat-curve overhead stirrer.

  • Internal PT-100 thermocouple.

  • Reflux condenser and addition funnels.

  • Circulating chiller/heater unit.

Reagents
  • 2,3-Dimethylphenol: 1.00 kg (8.18 mol, 1.0 equiv)

  • 4-Chlorobutanenitrile: 0.93 kg (8.99 mol, 1.1 equiv)

  • Tetrabutylammonium bromide (TBAB): 132 g (0.41 mol, 5 mol%)

  • Sodium Hydroxide (50% w/w aqueous): 0.98 kg (12.27 mol, 1.5 equiv)

  • Toluene: 3.0 L (Reaction solvent) + 1.0 L (Extraction)

Step-by-Step Methodology

Step 1: System Preparation and Charging

  • Ensure the 5 L jacketed reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with Toluene (3.0 L).

  • Initiate overhead stirring at 200 RPM.

  • Charge 2,3-Dimethylphenol (1.00 kg) and TBAB (132 g) into the reactor.

  • Self-Validation Check: Verify complete dissolution of the phenol and catalyst. The internal temperature should be adjusted to 20–25 °C.

Step 2: Base Addition

  • Via an addition funnel, slowly dose the 50% aqueous NaOH (0.98 kg) over 30 minutes.

  • Causality Note: The deprotonation of the phenol is exothermic. Control the jacket temperature to ensure the internal reaction mass does not exceed 30 °C during addition to prevent premature degradation of the catalyst.

  • Stir the resulting biphasic mixture vigorously (300 RPM) for 30 minutes to ensure complete phenoxide formation at the interface.

Step 3: Electrophile Dosing and Reaction

  • Dose 4-Chlorobutanenitrile (0.93 kg) over 45 minutes.

  • Ramp the jacket temperature to achieve an internal temperature of 80 °C.

  • Maintain the reaction at 80 °C under vigorous stirring for 6 to 8 hours.

  • Self-Validation Check (In-Process Control): After 6 hours, halt stirring, allow phases to separate briefly, and sample the upper organic layer. Analyze via HPLC. The reaction is deemed complete when the residual 2,3-dimethylphenol is < 1.0% AUC.

Step 4: Phase Separation and Workup

  • Cool the reaction mixture to 25 °C.

  • Halt stirring and allow the biphasic system to settle for 30 minutes.

  • Separate and discard the lower aqueous phase. Self-Validation Check: Check the pH of the aqueous phase; it should remain strongly basic (pH > 12), confirming base was not the limiting reagent.

  • Wash the retained upper organic phase sequentially with:

    • 1.0 L of 5% aqueous NaOH (to remove any trace unreacted phenol).

    • 1.0 L of Deionized Water.

    • 1.0 L of Brine (saturated NaCl).

  • Causality Note: The sequential washing ensures the complete removal of the TBAB catalyst and residual inorganic salts, which could cause product degradation during distillation.

Step 5: Isolation

  • Transfer the washed organic phase to a rotary evaporator or distillation apparatus.

  • Concentrate under reduced pressure (e.g., 50 mbar, 50 °C bath) to recover the toluene solvent.

  • The resulting crude 4-(2,3-Dimethylphenoxy)butanenitrile can be utilized directly if HPLC purity is >98%, or subjected to short-path vacuum distillation for further purification.

Sources

Application

Application Note: Highly Efficient Synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) Application: Key intermediate in the synthesis of complex active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) Application: Key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), phenoxyalkylamines, and receptor antagonists.

Introduction & Mechanistic Causality

The synthesis of 4-(2,3-dimethylphenoxy)butanenitrile relies on a modified Williamson ether synthesis, coupling 2,3-dimethylphenol with 4-bromobutanenitrile. While etherification is a fundamental organic transformation, the specific steric and electronic environment of 2,3-dimethylphenol requires a highly optimized catalytic system to achieve quantitative yields.

Causality Behind Reagent and Catalyst Selection
  • The Nucleophile (2,3-Dimethylphenol): The adjacent methyl groups at the ortho and meta positions create localized steric bulk near the hydroxyl group. To overcome this steric hindrance and ensure the phenoxide anion is sufficiently "naked" and reactive, a highly polar aprotic solvent is mandatory.

  • The Base (Potassium Carbonate - K₂CO₃): A mild inorganic base like K₂CO₃ (pKa ~10.5) is specifically chosen over stronger bases like Sodium Hydride (NaH). K₂CO₃ quantitatively deprotonates the phenol without triggering the base-catalyzed E2 elimination of 4-bromobutanenitrile, which would otherwise yield the unwanted 3-butenenitrile byproduct[1].

  • The Catalyst (Potassium Iodide - KI): The addition of catalytic KI is the critical mechanistic driver of this protocol. KI initiates an in situ Finkelstein reaction, converting 4-bromobutanenitrile into the highly reactive transient intermediate, 4-iodobutanenitrile. Because iodide is a vastly superior leaving group compared to bromide, this catalytic exchange lowers the activation energy of the subsequent Sₙ2 transition state, effectively overriding the steric hindrance of the 2,3-dimethylphenoxide nucleophile [2].

  • The Solvent (N,N-Dimethylformamide - DMF): DMF solvates the potassium cation effectively, leaving the phenoxide anion highly nucleophilic.

Reagents and Catalysts Summary

The following table summarizes the optimized stoichiometry and physicochemical roles of the reaction components.

Reagent / CatalystRoleEq.MW ( g/mol )Amount (10 mmol scale)Notes
2,3-Dimethylphenol Nucleophile Precursor1.0122.171.22 gMust be dry; hygroscopic.
4-Bromobutanenitrile Electrophile1.2148.001.78 gSlight excess ensures full phenol consumption.
Potassium Carbonate Base (Deprotonation)2.0138.212.76 gUse anhydrous, finely powdered K₂CO₃.
Potassium Iodide Nucleophilic Catalyst0.1166.000.16 gDrives the in situ Finkelstein exchange.
N,N-Dimethylformamide Polar Aprotic SolventN/A73.0920.0 mLAnhydrous grade (≤50 ppm H₂O).

Reaction Workflow & Mechanism

SynthesisWorkflow A 2,3-Dimethylphenol + K2CO3 (Deprotonation) C SN2 Alkylation (DMF, 80°C, 12h) A->C Phenoxide Formation B 4-Bromobutanenitrile + KI Catalyst (Finkelstein Rxn) B->C 4-Iodobutanenitrile (in situ) D Aqueous Workup (EtOAc extraction) C->D Complete Conversion E Purification (Silica Gel / Crystallization) D->E Crude Product F 4-(2,3-Dimethylphenoxy) butanenitrile E->F Pure Target

Catalytic Sₙ2 synthesis workflow for 4-(2,3-Dimethylphenoxy)butanenitrile.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate states can be visually or analytically confirmed before proceeding to the next step.

Step 1: System Preparation and Phenoxide Generation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with inert gas (Argon or N₂) for 5 minutes.

  • Add 1.22 g (10.0 mmol) of 2,3-dimethylphenol and 2.76 g (20.0 mmol) of anhydrous K₂CO₃ to the flask.

  • Syringe in 20.0 mL of anhydrous DMF.

  • Stir the heterogeneous mixture vigorously at room temperature for 30 minutes.

  • Self-Validation Check: The solution will develop a distinct coloration (often pale yellow/amber) indicating the successful formation of the phenoxide anion.

Step 2: Finkelstein Exchange and Alkylation
  • To the stirring phenoxide suspension, add 0.16 g (1.0 mmol) of KI.

  • Dropwise, add 1.78 g (12.0 mmol) of 4-bromobutanenitrile via syringe over 5 minutes to prevent localized exothermic spiking.

  • Submerge the flask in a pre-heated oil bath at 80 °C. Maintain vigorous stirring under an inert atmosphere for 12 hours.

Step 3: Reaction Monitoring
  • After 10 hours, sample 50 µL of the reaction mixture, dilute with 0.5 mL of Ethyl Acetate (EtOAc), and wash with 0.5 mL of water.

  • Spot the organic layer on a Silica Gel 60 F254 TLC plate alongside a 2,3-dimethylphenol standard.

  • Elute using a Hexanes:EtOAc (8:2 v/v) system.

  • Self-Validation Check: The product ether will elute higher (R_f ~ 0.55) than the starting phenol (R_f ~ 0.35). Visualize using UV light (254 nm) and an iodine chamber.

Step 4: Workup and Extraction
  • Remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 30 mL).

  • Combine the organic extracts and wash sequentially with:

    • 1M NaOH (20 mL) – Causality: Deprotonates and removes any unreacted trace 2,3-dimethylphenol.

    • Distilled water (3 × 30 mL) – Causality: Removes residual DMF.

    • Saturated brine (30 mL) – Causality: Pre-dries the organic layer.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product as a viscous oil.

Step 5: Purification
  • Purify the crude material via flash column chromatography using a stationary phase of silica gel (230-400 mesh).

  • Elute with a gradient of Hexanes:EtOAc (9:1 to 8:2 v/v).

  • Pool the product-containing fractions and evaporate the solvent to afford pure 4-(2,3-dimethylphenoxy)butanenitrile.

Analytical Validation

To guarantee the structural integrity and purity of the synthesized 4-(2,3-dimethylphenoxy)butanenitrile, the following spectroscopic benchmarks must be met:

  • Infrared (IR) Spectroscopy:

    • Absence: Complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹.

    • Presence: A sharp, distinct C≡N stretching band at 2245–2250 cm⁻¹ .

    • Presence: Strong asymmetric C-O-C ether stretching at 1250 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.70 – 7.10 (m, 3H): Aromatic protons of the 2,3-dimethylphenoxy ring.

    • δ 4.02 (t, J = 5.8 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

    • δ 2.61 (t, J = 7.1 Hz, 2H): Methylene protons adjacent to the nitrile group (-CH₂-CN).

    • δ 2.28 (s, 3H) & δ 2.18 (s, 3H): The two distinct methyl groups on the aromatic ring.

    • δ 2.12 (quintet, J = 6.5 Hz, 2H): The central methylene protons of the aliphatic chain (-CH₂-CH₂-CH₂-).

References

  • Title: Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: ACS Chemical Neuroscience, 12(13), 2503-2519 (2021). URL: [Link] (Cited for the standardized use of K₂CO₃ in the base-catalyzed alkylation of phenols in highly polar aprotic solvents).

  • Title: Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior Source: Bioorganic & Medicinal Chemistry, 25(13), 3491-3499 (2017). URL: [Link] (Cited for the mechanistic validation of KI-catalyzed Finkelstein exchange to accelerate Sₙ2 alkylation utilizing 4-bromobutanenitrile).

Method

Application Note: Microwave-Assisted Synthesis of 4-(2,3-Dimethylphenoxy)butanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Chemical Context The molecule (CAS: 896657-11-7) serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The molecule (CAS: 896657-11-7) serves as a critical aryl ether building block in the development of complex pharmaceuticals and agrochemicals. Synthesizing this ether traditionally relies on the Williamson ether synthesis—a classic bimolecular nucleophilic substitution ( SN​2 ) between a phenoxide ion and an alkyl halide[1].

However, conventional reflux methodologies are plagued by extended reaction times (often 12–24 hours), moderate yields, and the frequent necessity for phase-transfer catalysts (PTCs) to overcome biphasic insolubility[2]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit targeted dielectric heating to drastically lower the activation energy barrier. This approach eliminates the need for PTCs, reduces reaction times to mere minutes, and significantly suppresses competing elimination side-reactions[2].

Mechanistic Causality & Reaction Design

As a self-validating synthetic system, every reagent in this protocol is chosen for a specific, mechanistic reason:

  • Solvent Selection (DMF): N,N-Dimethylformamide is selected due to its high dielectric loss tangent ( tanδ=0.161 ). Unlike non-polar solvents, DMF efficiently couples with microwave irradiation, rapidly converting electromagnetic energy into thermal energy. This ensures instantaneous, uniform internal heating without the thermal gradients (wall-effects) characteristic of conventional oil baths.

  • Base Selection ( K2​CO3​ ): Potassium carbonate is deployed as a mild, non-nucleophilic base. It possesses the exact basicity required to deprotonate 2,3-dimethylphenol ( pKa≈10.5 ) into the highly active phenoxide nucleophile, but it is mild enough to prevent the base-catalyzed hydrolysis of the electrophile's sensitive terminal nitrile group[2].

  • Electrophile (4-Bromobutanenitrile): The bromide leaving group provides an optimal balance. It is highly reactive for SN​2 displacement under microwave conditions, offering a superior kinetic profile compared to corresponding chlorides, while maintaining better bench-stability than tosylates[3].

ReactionPathway Phenol 2,3-Dimethylphenol (Nucleophile Precursor) Phenoxide 2,3-Dimethylphenoxide (Active Nucleophile) Phenol->Phenoxide Base addition (-KHCO3) Base K2CO3 Base (Deprotonation) Base->Phenoxide Transition SN2 Transition State (Dielectric Heating) Phenoxide->Transition Nucleophilic attack Electrophile 4-Bromobutanenitrile (Electrophile) Electrophile->Transition C-Br bond cleavage Product 4-(2,3-Dimethylphenoxy)butanenitrile (Target Ether) Transition->Product Ether bond formation (-KBr)

Mechanistic pathway of the microwave-assisted SN2 O-alkylation.

Comparative Data: Conventional vs. Microwave Synthesis

The table below summarizes the quantitative advantages of utilizing 1 over traditional thermal reflux for phenoxy ether synthesis[1].

Reaction ParameterConventional RefluxMicrowave-Assisted (MAOS)
Solvent System Acetone or EthanolAnhydrous DMF
Operating Temperature 65 °C (Atmospheric Reflux)120 °C (Pressurized Vessel)
Reaction Time 14 – 18 hours15 minutes
Phase Transfer Catalyst Required (e.g., TBAB)Not Required
Isolated Yield 60% – 70%> 92%
Impurity Profile High (Elimination byproducts)Low (Clean conversion)

Standard Operating Protocol (SOP)

Note: This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the visual or analytical checkpoints confirm success.

Materials Required
  • 2,3-Dimethylphenol (1.0 eq, 10.0 mmol, 1.22 g)

  • 4-Bromobutanenitrile (1.1 eq, 11.0 mmol, 1.63 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq, 15.0 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Dedicated microwave synthesis vial (30 mL capacity) with a pressure-rated crimp cap.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Activation

  • To an oven-dried microwave vial equipped with a magnetic stir bar, add 1.22 g of 2,3-dimethylphenol and 10 mL of anhydrous DMF.

  • Add 2.07 g of finely powdered, anhydrous K2​CO3​ .

  • [Validation Checkpoint 1]: Stir the mixture at room temperature for 5 minutes. You must observe a color transition from colorless to a pale yellow suspension. This visual cue confirms the successful deprotonation of the phenol and the generation of the active phenoxide ion.

  • Add 1.63 g of 4-bromobutanenitrile to the suspension. Seal the vial securely with a pressure-rated cap.

Phase 2: Microwave Irradiation 5. Place the sealed vial into the microwave reactor cavity. 6. Program the reactor with the following parameters:

  • Target Temperature: 120 °C

  • Ramp Time: 2 minutes (Critical: Prevents thermal overshoot and dangerous pressure spikes).

  • Hold Time: 15 minutes

  • Maximum Power: 300 W

  • Cooling: Enable active compressed air cooling post-reaction.

  • [Validation Checkpoint 2]: Monitor the real-time pressure curve on the reactor display. The pressure should stabilize around 2–3 bar. A sudden spike indicates solvent degradation; abort the run if pressure exceeds 10 bar.

Phase 3: Quenching and Liquid-Liquid Extraction 8. Once the vial has cooled to < 40 °C, uncap it and pour the reaction mixture into a beaker containing 30 mL of crushed ice water. 9. [Validation Checkpoint 3]: The addition to ice water quenches unreacted base and crashes out the highly hydrophobic ether product. The mixture should immediately form a cloudy emulsion or precipitate an oil. 10. Transfer to a separatory funnel and extract with Ethyl Acetate ( 3×20 mL). 11. Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to pull residual DMF into the aqueous phase, followed by a final brine wash (20 mL). 12. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification & Analytical Validation 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 4:1 gradient). 14. [Validation Checkpoint 4]: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting phenol ( Rf​≈0.6 , stains dark with KMnO4​ ) must be completely absent. The target nitrile product will elute cleanly at Rf​≈0.45 . 15. Dry the purified fractions in vacuo to yield 4-(2,3-dimethylphenoxy)butanenitrile as a clear to pale-yellow oil.

ExperimentalWorkflow Prep 1. Preparation Mix Reagents in DMF MAOS 2. MAOS 120°C, 15 min, 300W Prep->MAOS Seal Vessel Quench 3. Quench Add Ice Water MAOS->Quench Cool to <50°C Extract 4. Extraction EtOAc / H2O Wash Quench->Extract Phase Separation Purify 5. Purification Silica Column Extract->Purify Concentrate Organic Isolate 6. Isolation Pure Nitrile Product Purify->Isolate Vacuum Dry

Step-by-step experimental workflow for synthesizing the target nitrile.

References

  • Title: Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst Source: ResearchGate URL
  • Title: A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance Source: Benchchem URL
  • Title: 896657-11-7 | Sigma-Aldrich (4-(2,3-dimethylphenoxy)butanenitrile)
  • Source: ACS Publications (Journal of Chemical Education)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in phenoxybutanenitrile preparation

The synthesis of 4-phenoxybutanenitrile via the Williamson ether synthesis is a fundamental transformation in drug development, often serving as a critical intermediate for downstream ketone or amine functionalization[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-phenoxybutanenitrile via the Williamson ether synthesis is a fundamental transformation in drug development, often serving as a critical intermediate for downstream ketone or amine functionalization[1]. However, achieving quantitative conversion rates is frequently hindered by nucleophilic quenching, competing elimination pathways, and phase-transfer inefficiencies.

This technical support guide deconstructs the mechanistic bottlenecks of O-alkylation to provide actionable, self-validating troubleshooting strategies for researchers and application scientists.

Part 1: Mechanistic Bottlenecks & Diagnostic Workflow

Workflow A Low Conversion Rate (< 60% Yield) B 1. Base & Deprotonation Is phenol fully deprotonated? A->B C 2. Side Reactions Are alkene/hydrolysis byproducts present? B->C Yes E Optimize Base: Use anhydrous K2CO3 or Cs2CO3 B->E No D 3. Solvent & Moisture Is the solvent anhydrous polar aprotic? C->D No F Suppress E2/Hydrolysis: Lower temp, avoid aqueous bases C->F Yes G Optimize Solvent: Switch to dry DMF or DMSO D->G No H Optimized SN2 O-Alkylation D->H Yes E->H F->H G->H

Diagnostic workflow for troubleshooting low conversion in phenoxybutanenitrile synthesis.

Part 2: Technical Troubleshooting (FAQ)

Q1: My conversion rate plateaus at 50-60% despite extended reaction times (e.g., >12 hours). What is the primary cause? A1: The most common culprit is incomplete deprotonation of the phenol, which severely limits the concentration of the active nucleophile (phenoxide). The Williamson ether synthesis is an SN2 reaction; its rate is directly proportional to the concentration of the nucleophilic phenoxide anion[2]. While potassium carbonate (K₂CO₃) is theoretically sufficient to deprotonate phenol, it acts as a heterogeneous base in organic solvents. If the K₂CO₃ is clumped, aged, or slightly hydrated, its functional surface area plummets.

  • Causality: Water molecules strongly hydrogen-bond to the phenoxide anion, creating a solvation shell that sterically and electronically shields the oxygen center, drastically reducing its nucleophilicity[3].

  • Self-Validating Check: Before adding the 4-bromobutanenitrile, stir the phenol and base in your solvent for 30 minutes. The solution should transition from colorless to a distinct pale yellow, confirming phenoxide formation. If it remains colorless, your base is inactive or your solvent is wet.

Q2: LC-MS analysis reveals multiple side products instead of a clean product peak. What competing reactions are occurring? A2: You are likely observing E2 elimination or C-alkylation. While primary alkyl halides like 4-bromobutanenitrile preferentially undergo SN2 substitution, elevated temperatures or the use of overly strong, sterically hindered bases can trigger an E2 elimination, yielding 3-butenenitrile as a byproduct[2]. Furthermore, the ambidentate nature of the phenoxide ion means that C-alkylation (typically at the ortho or para positions) can compete with O-alkylation if the solvent choice is poor[3].

  • Causality: Non-polar solvents fail to separate the potassium-phenoxide ion pair. The tight ion pair blocks the oxygen center, forcing the electrophile to react at the less hindered carbon atoms of the aromatic ring.

  • Self-Validating Check: Analyze the crude mixture via TLC (Hexane:EtOAc 4:1). O-alkylated products (4-phenoxybutanenitrile) will have a significantly higher Rf value (~0.6) than the highly polar C-alkylated phenols (Rf ~0.2).

Q3: How critical is the choice of solvent, and which is optimal for this specific synthesis? A3: Solvent selection is the single most critical thermodynamic lever in this reaction. You must use a polar aprotic solvent—specifically N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3].

  • Causality: Polar aprotic solvents possess high dielectric constants and strong dipole moments, allowing them to tightly solvate the metal cation (e.g., K⁺ or Na⁺) while leaving the phenoxide anion "naked" and highly reactive[2]. Protic solvents like ethanol will hydrogen-bond to the phenoxide, shutting down the SN2 pathway and leading to unreacted starting materials.

Part 3: Kinetic & Thermodynamic Data Summary

The following table summarizes the causal relationship between reaction conditions and expected conversion outcomes in phenoxyalkyl nitrile synthesis:

Solvent SystemBase UsedTemperature (°C)Expected Conversion (%)Primary Side Product / Failure Mode
Ethanol (Protic)NaOEt78 (Reflux)< 40%Phenetole (Solvent acts as competing nucleophile)
Acetone (Polar Aprotic)K₂CO₃56 (Reflux)60 - 75%Unreacted starting materials (Low boiling point limits kinetics)
Acetonitrile (Polar Aprotic)K₂CO₃80 (Reflux)80 - 85%Trace alkene (E2 elimination due to high heat)
DMF (Polar Aprotic) K₂CO₃ 60 - 70 > 90% None (Clean SN2 O-alkylation)
DMF (Polar Aprotic)NaH25 - 50> 95%Trace C-alkylation (Due to highly reactive naked anion)

Part 4: Self-Validating Experimental Protocol

Optimized Synthesis of 4-Phenoxybutanenitrile This protocol is engineered to prevent the aforementioned bottlenecks through built-in validation checkpoints.

Step 1: Nucleophile Generation (Deprotonation)

  • Charge a flame-dried round-bottom flask with phenol (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration.

  • Add finely pulverized, oven-dried K₂CO₃ (1.5 equiv).

  • Causality: Pulverization maximizes the surface area of the heterogeneous base, driving the acid-base equilibrium forward.

  • Validation Checkpoint: Stir at room temperature for 30 minutes. A visual color shift from colorless to pale yellow indicates successful phenoxide generation.

Step 2: Electrophilic Addition

  • Equip the flask with a reflux condenser.

  • Add 4-bromobutanenitrile (1.1 equiv) dropwise via syringe over 10 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the alkyl halide, minimizing the risk of di-alkylation or runaway thermal elimination.

Step 3: SN2 Propagation

  • Heat the reaction mixture to 65°C using an oil bath. Stir for 4-6 hours.

  • Causality: 65°C provides sufficient activation energy for the SN2 pathway without crossing the thermodynamic threshold that favors E2 elimination.

  • Validation Checkpoint: Perform TLC (4:1 Hexanes:EtOAc). The reaction is complete when the phenol spot (Rf ~0.3, stains dark with KMnO₄) disappears, replaced entirely by the product spot (Rf ~0.6).

Step 4: Phase-Separation & Quenching

  • Cool the mixture to room temperature and pour it into a separatory funnel containing 5 volumes of ice-cold water.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with 5% aqueous NaOH (2 x 20 mL), followed by saturated brine.

  • Causality: The NaOH wash is a critical purification step; it deprotonates any residual unreacted phenol, forcing it into the aqueous layer as a water-soluble sodium salt, leaving only the pure ether in the organic phase[4].

  • Validation Checkpoint: Check the pH of the aqueous wash; it must be >12 to ensure the complete removal of phenol. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the pure nitrile.

Part 5: References

  • Preparation of Ketones from Nitriles and Phosphoranes | The Journal of Organic Chemistry (ACS Publications) |[Link]

  • The Williamson Ether Synthesis | Master Organic Chemistry |[Link]

  • Williamson Ether Synthesis | Gold Chemistry |[Link]

Sources

Optimization

How to remove unreacted 2,3-dimethylphenol from 4-(2,3-Dimethylphenoxy)butanenitrile mixtures

Topic: Removal of Unreacted 2,3-Dimethylphenol from 4-(2,3-Dimethylphenoxy)butanenitrile Mixtures Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who nee...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Removal of Unreacted 2,3-Dimethylphenol from 4-(2,3-Dimethylphenoxy)butanenitrile Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate pure 4-(2,3-dimethylphenoxy)butanenitrile from crude reaction mixtures containing unreacted 2,3-dimethylphenol. Rather than relying on resource-intensive column chromatography, this guide leverages the divergent electronic properties of the mixture's components to establish a highly scalable, self-validating liquid-liquid extraction protocol.

The Mechanistic Basis for Separation (Causality)

The synthesis of 4-(2,3-dimethylphenoxy)butanenitrile typically involves the alkylation of 2,3-dimethylphenol. When the reaction does not reach 100% conversion, you are left with a mixture of the neutral ether-nitrile product and the unreacted phenolic starting material.

The fundamental causality behind this separation strategy lies in pKa differentials .

  • 2,3-Dimethylphenol contains a hydroxyl group attached to an aromatic ring, making it weakly acidic with an experimentally determined pKa of approximately 10.54 at 25 °C[1].

  • 4-(2,3-Dimethylphenoxy)butanenitrile is an ether-nitrile compound lacking any acidic protons, rendering it completely neutral[2].

Because of this pKa differential, introducing a strong aqueous base—specifically Sodium Hydroxide (NaOH)—forces a targeted deprotonation event. The NaOH reacts exclusively with the 2,3-dimethylphenol to form sodium 2,3-dimethylphenoxide , a highly polar salt that immediately partitions into the aqueous phase[3]. The neutral target product, unaffected by the base, remains safely solvated in the organic phase[4].

Quantitative Data & Physicochemical Profile
CompoundReaction RolepKaAcid/Base ProfileSolvation (Neutral pH)Solvation (pH > 12)
2,3-Dimethylphenol Impurity / Starting Material~10.54Weak AcidOrganic PhaseAqueous Phase (as salt)
4-(2,3-Dimethylphenoxy)butanenitrile Target ProductN/ANeutralOrganic PhaseOrganic Phase
Standard Operating Procedure: Acid-Base Extraction

This protocol is designed as a self-validating system . Visual cues at each step confirm that the chemical transformations and phase transfers are occurring as intended.

Step 1: Organic Dissolution

  • Action: Dissolve the crude mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Causality: A non-polar to moderately polar solvent ensures that both the neutral product and the unreacted phenol are fully completely solvated before the aqueous wash, preventing precipitation at the phase interface.

Step 2: Alkaline Extraction

  • Action: Transfer the organic solution to a separatory funnel. Add an equal volume of 1.0 M NaOH (aq).

  • Causality: The hydroxide ion ( OH− ) is a sufficiently strong base to quantitatively deprotonate the phenol (pKa 10.54)[3]. Note: Do not use weak bases like Sodium Bicarbonate ( NaHCO3​ , pKa ~6.4), as they are thermodynamically incapable of deprotonating this phenol.

Step 3: Agitation and Phase Separation

  • Action: Cap the funnel, invert, and immediately open the stopcock to vent. Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate completely.

  • Validation: The aqueous layer will often adopt a faint yellow/orange tint. This color change is a self-validating indicator that the sodium 2,3-dimethylphenoxide salt has successfully formed and partitioned into the water[4].

  • Action: Drain the aqueous layer. (Reminder: If using EtOAc, the aqueous layer is on the bottom. If using DCM, the aqueous layer is on the top[3].)

Step 4: Iteration

  • Action: Repeat the 1.0 M NaOH wash 1–2 additional times.

  • Causality: Multiple extractions with smaller volumes of base are mathematically more efficient at removing trace impurities than a single large-volume extraction[4].

Step 5: Neutralization and Drying

  • Action: Wash the retained organic layer once with saturated NaCl (brine), then dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Causality: Brine increases the ionic strength of the aqueous phase, pulling residual dissolved water (and trace NaOH) out of the organic layer. The Na2​SO4​ acts as a desiccant to remove microscopic water droplets, ensuring a pristine product upon concentration.

Step 6: Concentration

  • Action: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield pure 4-(2,3-dimethylphenoxy)butanenitrile.

Mechanistic Workflow Diagram

ExtractionWorkflow Mix Crude Reaction Mixture (Product + 2,3-Dimethylphenol) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or DCM) Mix->Dissolve Base Add 1.0 M NaOH (aq) & Agitate Vigorously Dissolve->Base Split Phase Separation (Separatory Funnel) Base->Split Org Organic Phase (Retains Neutral Ether-Nitrile) Split->Org Top or Bottom Layer (Depends on Solvent Density) Aq Aqueous Phase (Removes Phenoxide Salt) Split->Aq Bottom or Top Layer (Discard or Recover) Wash Wash with Brine & Dry (over Anhydrous Na2SO4) Org->Wash Pure Concentrate in Vacuo Pure 4-(2,3-Dimethylphenoxy)butanenitrile Wash->Pure

Fig 1: Acid-base liquid-liquid extraction workflow for the targeted removal of phenolic impurities.

Troubleshooting FAQs

Q: I still see 2,3-dimethylphenol peaks in my 1H -NMR spectrum after extraction. Why didn't the protocol remove it? A: This is almost always caused by using an incorrect base. If you attempted the extraction using Sodium Bicarbonate ( NaHCO3​ ) or Sodium Carbonate ( Na2​CO3​ ), the base was not strong enough. 2,3-Dimethylphenol has a pKa of ~10.54[1]. To drive the acid-base equilibrium toward the phenoxide salt, the conjugate acid of your base must have a higher pKa than the phenol. You must use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3].

Q: A thick, milky emulsion formed during the NaOH wash, and the layers won't separate. How do I break it? A: Emulsions occur because phenoxide salts possess a non-polar aromatic ring and a highly polar ionic head, allowing them to act as mild surfactants that trap microscopic droplets of the organic solvent.

  • Immediate Fix: Add a small amount of saturated brine (NaCl) to the separatory funnel and gently swirl. The sudden increase in ionic strength forces the water molecules to solvate the salt ions, breaking the emulsion.

  • Future Prevention: During the first NaOH wash, swirl the funnel gently rather than shaking it violently. You can increase the agitation vigor on the second and third washes once the bulk of the phenol has been removed.

Q: My product yield is unusually low, and I suspect it is being lost in the aqueous layer. Is the product water-soluble? A: 4-(2,3-Dimethylphenoxy)butanenitrile is highly lipophilic and virtually insoluble in water[2]. If you are losing product, it is likely due to mechanical loss (e.g., accidentally draining the wrong layer) or using an organic solvent that is partially miscible with water (like THF or excessive amounts of Acetone). Ensure you are using strictly immiscible solvents like EtOAc, DCM, or Toluene[5], and always verify layer densities before draining[3].

Q: Can I recover the unreacted 2,3-dimethylphenol from the aqueous waste for reuse? A: Yes. The aqueous layer contains sodium 2,3-dimethylphenoxide. By carefully acidifying this aqueous layer with 1.0 M HCl until the pH drops below 4, the phenoxide is re-protonated back into 2,3-dimethylphenol[4]. The solution will become cloudy as the neutral phenol crashes out, at which point it can be extracted back into a fresh organic solvent, dried, and concentrated for future use.

References
  • PubChem . "2,3-Dimethylphenol | C8H10O | CID 10687 - Experimental Properties & pKa". National Institutes of Health (NIH). Available at:[Link]

  • Chemistry Steps . "Organic Acid-Base Extractions - Separating Phenols". Chemistry Steps. Available at:[Link]

  • Scribd . "Solvent Extraction of Phenol Explained". Scribd Organic Chemistry Guides. Available at: [Link]

  • Taylor & Francis . "Extraction of Phenol by Toluene in the Presence of Sodium Hydroxide". Separation Science and Technology. Available at:[Link]

Sources

Troubleshooting

Minimizing byproduct formation in 4-(2,3-Dimethylphenoxy)butanenitrile alkylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the alkylation of 4-(2,3-dimethylphenoxy)butanenitrile. This resource is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the alkylation of 4-(2,3-dimethylphenoxy)butanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-alkylation reaction. Our focus is to provide actionable, science-backed solutions to common challenges, with a primary emphasis on minimizing byproduct formation and maximizing the yield of the desired mono-alkylated product.

Introduction: The Challenge of Selective Mono-Alkylation

The alkylation of nitriles at the α-carbon is a fundamental C-C bond-forming reaction. The process involves the deprotonation of the acidic α-proton (pKa ≈ 25) using a strong base to form a nucleophilic nitrile anion, which then undergoes an SN2 reaction with an alkylating agent.[1][2]

The primary challenge in the alkylation of 4-(2,3-Dimethylphenoxy)butanenitrile is controlling the reaction's selectivity to favor the mono-alkylated product. The principal byproduct is often the result of over-alkylation, where the desired mono-alkylated product itself undergoes deprotonation and reacts with a second molecule of the alkylating agent.[2] This guide provides a systematic approach to troubleshooting and optimizing this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing multiple products, with the main impurity having a higher molecular weight than my target compound?

This is the classic sign of over-alkylation.[2] The proton on the α-carbon of your desired mono-alkylated product is also acidic and can be removed by any excess base present, creating a new nucleophile that gets alkylated a second time. Controlling stoichiometry, reaction temperature, and the rate of addition of your electrophile are critical to prevent this.

Q2: I'm recovering a large amount of my starting material. What is causing the low conversion?

Low conversion typically points to one of two issues:

  • Inefficient Deprotonation: The base you are using may not be strong enough, or, more commonly, your reaction conditions are not sufficiently anhydrous. Strong bases like LDA or NaH react readily with water, which will consume the base and prevent the deprotonation of your nitrile.[2]

  • Inactive Alkylating Agent: The electrophile may be too sterically hindered or possess a poor leaving group (e.g., Cl- instead of Br- or I-). For SN2 reactions, primary alkyl halides are much more effective than secondary or tertiary halides.[1]

Q3: My reaction turns dark brown or black, and I get a complex, intractable mixture. What's happening?

This often indicates decomposition. Potential causes include:

  • High Reaction Temperature: Using bases like Sodium Hydride (NaH) often requires elevated temperatures, which can lead to the decomposition of sensitive substrates or solvents like DMF.[3]

  • Reaction with Solvent: Strong bases can react with certain solvents. For example, using Butyllithium (BuLi) can result in addition to the nitrile instead of just deprotonation.[2]

  • Base-Induced Dimerization: Under certain conditions, nitrile anions can undergo self-condensation or other rearrangement pathways.[4]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental outcomes with probable causes and recommended solutions.

Observation 1: Significant amount of dialkylated product is observed by LC-MS or NMR.
Probable CauseRecommended SolutionScientific Rationale
Incorrect Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the starting nitrile relative to the base. Use no more than 1.0 equivalent of the alkylating agent.By maintaining a higher concentration of the starting nitrile's anion, the electrophile is more likely to react with it before reacting with the less concentrated anion of the mono-alkylated product.
Rapid Addition of Electrophile Add the alkylating agent slowly (e.g., via syringe pump over 30-60 minutes) to the solution of the nitrile anion at low temperature (-78 °C).Slow addition keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant anion and minimizing the chance of a second alkylation.
Reaction Temperature Too High Maintain a low temperature (e.g., -78 °C with LDA) during the addition and for a period afterward before slowly warming.Low temperatures control the reaction rate, enhancing selectivity and preventing side reactions. The energy barrier for the second deprotonation/alkylation may be higher or competitive at elevated temperatures.
Observation 2: Reaction fails to proceed or conversion is below 20%.
Probable CauseRecommended SolutionScientific Rationale
Presence of Protic Impurities Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still).Strong bases are highly sensitive to water and alcohols. Any protic source will be deprotonated first, consuming the base before it can react with the nitrile.
Base Inactivity or Insufficient Strength Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[1][5] If using NaH, ensure it is a fresh batch (as a dispersion in mineral oil) and that the oil is washed away with dry hexanes if necessary.The pKa of the α-proton of a nitrile is ~25, requiring a very strong base for complete deprotonation.[1] LDA is ideal as it is exceptionally strong and sterically hindered, making it non-nucleophilic.[6]
Poor Electrophile Use an alkyl bromide or iodide instead of a chloride. Ensure you are using a primary or methyl halide.Bromide and iodide are better leaving groups than chloride, accelerating the SN2 reaction. Secondary and tertiary halides will preferentially undergo E2 elimination in the presence of a strong, sterically hindered base.[1]
Observation 3: Formation of an elimination byproduct from the alkylating agent.
Probable CauseRecommended SolutionScientific Rationale
Sterically Hindered Electrophile Use a primary alkyl halide. If a secondary halide is required, expect lower yields and significant elimination. Avoid tertiary halides entirely.The nitrile anion is a strong base. With sterically hindered (secondary/tertiary) halides, the anion will act as a base and abstract a proton, leading to E2 elimination rather than nucleophilic substitution.[1]
High Reaction Temperature Run the reaction at the lowest feasible temperature (e.g., -78 °C).Higher temperatures favor elimination over substitution. By keeping the temperature low, you favor the kinetically controlled substitution pathway.
Comparative Analysis of Common Bases
BaseTypical SolventTemp.ProsCons
LDA THF, Diethyl Ether-78 °CStrong, non-nucleophilic, soluble, clean reactions.[1][5]Moisture-sensitive, often prepared in-situ or requires purchase as a titrated solution.
NaH THF, DMF0 °C to RTInexpensive, strong.Heterogeneous reaction can be slow/unreliable, requires anhydrous conditions, can be pyrophoric.[3]
KHMDS/LiHMDS THF-78 °C to 0 °CStrong, soluble, good alternative to LDA.[4]More expensive than NaH, highly moisture-sensitive.

Visualizing the Process

Reaction and Byproduct Formation Pathway

G SM 4-(2,3-Dimethylphenoxy) butanenitrile Anion1 Nitrile Anion (1) SM->Anion1 + Base - H-Base Product Desired Mono-alkylated Product Anion1->Product + R-X - X⁻ Anion2 Nitrile Anion (2) Product->Anion2 + Base (Excess) - H-Base Byproduct Dialkylated Byproduct Anion2->Byproduct + R-X - X⁻ RX Alkyl Halide (R-X) RX->Anion1 RX->Anion2 Base Strong Base (e.g., LDA) Base->SM G Start Poor Yield or Byproduct Formation CheckDialkyl Dialkylation Observed? Start->CheckDialkyl CheckSM High Starting Material Recovery? Start->CheckSM CheckElim Elimination Byproduct? Start->CheckElim Sol_Dialkyl Reduce [R-X] Add R-X slowly Lower Temperature CheckDialkyl->Sol_Dialkyl YES Sol_SM Ensure Anhydrous Conditions Use Stronger Base (LDA) Check Reagent Quality CheckSM->Sol_SM YES Sol_Elim Use 1° Alkyl Halide Use R-Br or R-I Lower Temperature CheckElim->Sol_Elim YES

Caption: A decision tree for troubleshooting common issues.

Recommended Experimental Protocol

This protocol outlines a standard procedure for the mono-alkylation of 4-(2,3-dimethylphenoxy)butanenitrile using LDA, designed to maximize yield and minimize over-alkylation.

Materials:

  • 4-(2,3-Dimethylphenoxy)butanenitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), titrated solution in hexanes

  • Alkyl Halide (primary bromide or iodide recommended)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Maintain the system under a positive pressure of dry nitrogen or argon throughout the reaction.

  • In-situ Generation of LDA (perform at -78 °C):

    • Add anhydrous THF (volume depends on scale) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 eq.) to the cold THF.

    • Add n-BuLi (1.05 eq.) dropwise via syringe. The solution may turn slightly yellow or remain colorless.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Formation of the Nitrile Anion:

    • Prepare a solution of 4-(2,3-dimethylphenoxy)butanenitrile (1.0 eq.) in a small amount of anhydrous THF.

    • Add this solution dropwise to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add the alkyl halide (0.95 eq.) dropwise to the nitrile anion solution at -78 °C. For best results, add the halide slowly over 30-60 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time should be determined by TLC or LC-MS analysis.

    • After the initial stir at low temperature, allow the reaction to warm slowly to room temperature overnight.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and any dialkylated byproduct. [7]

References

  • Borghs, J. C., Tran, M. A., Sklyaruk, J., Rueping, M., & El-Sepelgy, O. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(13), 7927–7935. Available at: [Link]

  • Zhang, P., Le, C., & Wang, Y. (2020). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry, 85(23), 15543–15553. Available at: [Link]

  • Chem Help ASAP. (2020). formation & reaction of nitrile enolates. YouTube. Available at: [Link]

  • Google Patents. (1977). Purification of chlorobutyronitrile.
  • Sasaki, M., Takegawa, T., Sakamoto, K., Kotomori, Y., Otani, Y., Ohwada, T., Kawahata, M., Yamaguchi, K., & Takeda, K. (2013). Enantiodivergent deprotonation/acylation of α-amino nitriles. Angewandte Chemie International Edition, 52(49), 12956-12960. Available at: [Link]

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Available at: [Link]

  • Al-Shameri, A. W., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Available at: [Link]

  • ACS Catalysis. (2017). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Available at: [Link]

  • Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. Available at: [Link]

  • Duquesne Scholarship Collection. (2004). Unsaturated Nitriles: Stereoselective Annulations and Alkylations. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile anion. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-propyl-3-chlorophenoxy)butane nitrile. Available at: [Link]

  • Reddit. (2024). Impact of base for nitrile a-deprotonation. Available at: [Link]

  • Fleming, F. F., et al. (2018). Metalated Nitrile and Enolate Chlorinations. Request PDF. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Predictive NMR Modeling vs. High-Resolution Experimental Workflows for 4-(2,3-Dimethylphenoxy)butanenitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In modern drug development, substituted phenoxybutanenitriles frequently serve as critical synthetic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug development, substituted phenoxybutanenitriles frequently serve as critical synthetic intermediates and active pharmaceutical ingredient (API) building blocks. Misidentifying structural isomers (e.g., confusing a 2,3-dimethyl substitution with a 2,4-dimethyl substitution) can lead to catastrophic downstream failures in synthesis.

This guide objectively compares two primary analytical paradigms for the structural elucidation of 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) :

  • In Silico Predictive Modeling: Computer-Assisted Structure Elucidation (CASE) utilizing Density Functional Theory (DFT) and neural networks.

  • High-Resolution Experimental NMR: Empirical 1D and 2D Nuclear Magnetic Resonance spectroscopy at 600 MHz.

By comparing predictive benchmarks against expected experimental ground truths, this guide provides a self-validating framework for ensuring absolute structural integrity.

The Methodological Divide: Predictive vs. Experimental

The integration of quantum chemical calculations and machine learning has initiated a paradigm shift from purely interpretive to predictive NMR[1]. However, each approach has distinct advantages and limitations when applied to sterically hindered molecules like 4-(2,3-Dimethylphenoxy)butanenitrile.

  • Predictive NMR Modeling (ChemDraw / ACD/Labs):

    • Performance: Generates instantaneous chemical shift estimations based on vast structural databases. Excellent for rapidly ruling out gross structural isomers.

    • Limitation: Often struggles to accurately quantify subtle anisotropic effects or steric crowding, such as the spatial clash between the ortho-methyl group and the phenoxy oxygen.

  • High-Resolution Experimental NMR (600 MHz Cryoprobe):

    • Performance: Provides absolute structural proof. 2D correlation experiments (HMBC) can definitively prove the connectivity of the ether linkage (-O-CH₂-) to the aromatic ring[2].

    • Limitation: Requires high-purity physical samples, internal calibration, and time-intensive data acquisition.

Comparative Data Presentation: 1H and 13C NMR Chemical Shifts

The following tables summarize the quantitative data, comparing the In Silico predictive baseline against the expected Experimental shifts derived from fundamental spectroscopic principles.

Table 1: ¹H NMR Chemical Shifts (600 MHz, CDCl₃)
PositionProton TypePredicted Shift (ppm)Expected MultiplicityIntegrationCausality / Mechanistic Insight
H-4' -O-CH₂-4.02Triplet (t)2HStrongly deshielded by the adjacent electronegative oxygen; coupled to H-3' (³J ≈ 6.5 Hz).
H-3' -CH₂-2.15Quintet (p)2HCentral aliphatic environment; split by both H-4' and H-2' protons.
H-2' -CH₂-CN2.55Triplet (t)2HMildly deshielded by the anisotropic effect of the linear nitrile (-C≡N) group.
C2-CH₃ Ar-CH₃2.22Singlet (s)3HShielded relative to aromatic protons; sterically hindered between the -O-R group and C3-CH₃.
C3-CH₃ Ar-CH₃2.30Singlet (s)3HStandard benzylic methyl shift; lacks the immediate shielding cone of the ortho-oxygen.
H-4 Ar-H (para to O)6.80Doublet (d)1HShielded by the mesomeric electron-donating effect of the phenoxy oxygen; ortho-coupled to H-5.
H-5 Ar-H (meta to O)7.05Triplet (t)1HMeta position experiences minimal resonance shielding from oxygen; ortho-coupled to H-4 and H-6.
H-6 Ar-H (ortho to O)6.75Doublet (d)1HStrongly shielded by the ortho-oxygen lone pairs; ortho-coupled to H-5.
Table 2: ¹³C NMR Chemical Shifts (150 MHz, CDCl₃)
PositionCarbon TypePredicted Shift (ppm)Causality / Assignment Notes
C1 Ar-C (ipso)156.0Strongly deshielded by the directly attached electronegative oxygen atom.
C2 Ar-C (quat)125.5Quaternary carbon; chemical shift influenced by the attached methyl group.
C3 Ar-C (quat)138.2Quaternary carbon; deshielded relative to C2 due to the absence of ortho-oxygen shielding.
C4 Ar-CH122.1Aromatic methine; shielded by the para-oxygen resonance effect.
C5 Ar-CH126.4Aromatic methine; meta to oxygen, experiencing standard aromatic ring current.
C6 Ar-CH110.5Aromatic methine; highly shielded by the ortho-oxygen atom.
C4' -O-CH₂-66.8Aliphatic methylene directly attached to oxygen.
C3' -CH₂-25.4Central aliphatic methylene.
C2' -CH₂-CN14.2Methylene adjacent to the nitrile group.
C1' -C≡N119.5Characteristic shift for a nitrile quaternary carbon.
C2-CH₃ Ar-CH₃12.1Key Comparative Insight: Unusually upfield due to severe steric crowding (ortho to both oxygen and a methyl group). Predictive software often miscalculates this shift.
C3-CH₃ Ar-CH₃20.3Standard benzylic methyl carbon shift.

Note: The chemical shift reflects the shielding or deshielding of a nucleus by the surrounding electron distribution, which is highly sensitive to functional groups like the phenoxy and nitrile moieties[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, experimental NMR cannot rely on assumptions. Every protocol must be a self-validating system. The following step-by-step methodology guarantees high-fidelity data acquisition for 4-(2,3-Dimethylphenoxy)butanenitrile.

Step 1: Standardized Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation: The TMS peak at exactly 0.00 ppm acts as the primary internal reference, ensuring chemical shift accuracy across different magnetic fields and mitigating solvent-induced shift variations.

Step 2: 1D ¹H NMR Acquisition (Quantitative Calibration)

  • Action: Acquire data on a 600 MHz spectrometer using a 30° pulse angle, a 2-second relaxation delay (d1), and 16 scans.

  • Validation: Integrate the isolated, highly characteristic -O-CH₂- triplet at ~4.02 ppm and set it to exactly 2.00. This serves as the internal calibration standard. The sum of the aromatic proton integrations (H-4, H-5, H-6) must subsequently equal exactly 3.00.

Step 3: 1D ¹³C NMR Acquisition

  • Action: Acquire at 150 MHz using power-gated decoupling (WALTZ-16) to eliminate C-H splitting. Use a 2-second relaxation delay and 1024 scans to ensure adequate signal-to-noise for quaternary carbons.

  • Validation: The CDCl₃ solvent triplet at 77.16 ppm serves as the secondary internal standard.

Step 4: 2D NMR Cross-Validation (The Ultimate Proof)

  • Action: Execute COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

  • Validation: Predictive software can suggest a structure, but HMBC proves it [4]. The H-4' protons (~4.02 ppm) must show a strong ³J correlation to the C1 aromatic carbon (~156.0 ppm). This specific cross-peak definitively proves the ether linkage connects the butanenitrile chain to the specific position on the dimethylbenzene ring.

Visualizing the Elucidation Workflow

The following diagram illustrates the parallel execution of predictive modeling and experimental acquisition, culminating in structural validation.

NMR_Elucidation A Sample Prep: 4-(2,3-Dimethylphenoxy)butanenitrile in CDCl3 + TMS B 1D Acquisition 1H (600 MHz) & 13C (150 MHz) A->B Transfer to Magnet C 2D Acquisition COSY, HSQC, HMBC A->C E Data Processing Phase & Baseline Correction B->E C->E D In Silico Prediction CASE Algorithms (ACD/Labs) F Signal Assignment & Cross-Validation D->F Predictive Benchmarks E->F Experimental Shifts G Final Structural Elucidation Confirmed F->G >98% Concordance

Workflow comparing predictive CASE algorithms with experimental 2D NMR for structural validation.

References

  • Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL: [Link]

  • Title: The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products Source: ACD/Labs URL: [Link]

  • Title: Applying Computer-Assisted Structure Elucidation Algorithms for the Purpose of Structure Validation Source: ACS Publications URL: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 4-(2,3-Dimethylphenoxy)butanenitrile

This technical guide provides a comprehensive, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(2,3-Dimethylphenoxy)butanenitrile. In the absence of publicly availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(2,3-Dimethylphenoxy)butanenitrile. In the absence of publicly available experimental data for this specific molecule[1], this document leverages fundamental principles of mass spectrometry and established fragmentation mechanisms of related chemical moieties to offer a robust, theoretical framework for researchers. This guide is intended for scientists in drug discovery, metabolomics, and analytical chemistry who are tasked with identifying and characterizing novel small molecules.

Introduction: The Analytical Challenge

4-(2,3-Dimethylphenoxy)butanenitrile (C₁₂H₁₅NO, Monoisotopic Mass: 189.1154 Da) is a small molecule containing an aromatic ether linkage and a nitrile functional group. Understanding its behavior under collision-induced dissociation (CID) in a mass spectrometer is crucial for its unambiguous identification in complex matrices and for structural elucidation of its metabolites or analogs. The fragmentation pattern serves as a chemical fingerprint, providing vital information about the molecule's constituent parts.

This guide will first deconstruct the molecule to predict its likely fragmentation pathways. Following this theoretical analysis, a detailed, self-validating experimental protocol for acquiring high-quality LC-MS/MS data is presented.

Theoretical Fragmentation Pathways

The fragmentation of 4-(2,3-Dimethylphenoxy)butanenitrile in positive ion mode, after protonation to form the [M+H]⁺ ion (m/z 190.1227)[1], is expected to be driven by the presence of the ether oxygen, the nitrile group, and the aromatic ring. The most likely sites of protonation are the ether oxygen and the nitrile nitrogen, which will influence the subsequent fragmentation cascades.

The general principles of fragmentation dictate that cleavage is favored at bonds that lead to the formation of stable carbocations, neutral molecules, or resonance-stabilized ions[2].

Key Predicted Fragmentation Mechanisms:
  • Alpha-Cleavage adjacent to the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway for ethers[3]. This can occur on either side of the oxygen.

  • Cleavage of the Ether Bond: The bond between the aromatic ring and the ether oxygen, or the bond between the oxygen and the butyl chain, can cleave.

  • Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the steric and electronic conditions are met, though less common for this specific structure[4].

Below is a diagram illustrating the most probable primary fragmentation pathways for the [M+H]⁺ ion of 4-(2,3-Dimethylphenoxy)butanenitrile.

G cluster_0 Predicted Fragmentation of 4-(2,3-Dimethylphenoxy)butanenitrile cluster_1 Pathway A: Ether Cleavage cluster_2 Pathway B: Alpha-Cleavage cluster_3 Pathway C: Benzylic Cleavage parent [M+H]⁺ m/z 190.12 fragA1 Fragment A1 [C₈H₁₀O+H]⁺ m/z 123.08 parent->fragA1 Loss of butenenitrile fragB1 Fragment B1 [C₁₁H₁₂NO]⁺ m/z 174.09 parent->fragB1 Loss of CH₃ radical fragC1 Fragment C1 [C₈H₉]⁺ m/z 105.07 parent->fragC1 Cleavage of O-butyl chain fragA2 Neutral Loss C₄H₅N m/z 67.04 fragB2 Neutral Loss CH₃ m/z 15.02 fragC2 Neutral Loss C₄H₆NO m/z 84.05

Caption: Predicted major fragmentation pathways for protonated 4-(2,3-Dimethylphenoxy)butanenitrile.

Summary of Predicted Fragment Ions
Predicted m/z Proposed Formula Proposed Fragmentation Pathway
190.12[C₁₂H₁₅NO+H]⁺Precursor Ion
123.08[C₈H₁₀O+H]⁺Cleavage of the ether bond, with charge retention on the dimethylphenol moiety following a hydrogen rearrangement.
174.09[C₁₁H₁₂NO]⁺Loss of a methyl group from the dimethylphenoxy ring.
105.07[C₈H₉]⁺Cleavage of the ether bond and subsequent loss of a water molecule from the dimethylphenol fragment.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectrometry data for 4-(2,3-Dimethylphenoxy)butanenitrile. The protocol is designed to be self-validating by including systematic checks.

Materials and Reagents
  • Compound: 4-(2,3-Dimethylphenoxy)butanenitrile, analytical standard grade.

  • Solvents: LC-MS grade acetonitrile, methanol, and water[5].

  • Mobile Phase Additives: 0.1% (v/v) formic acid in both water and acetonitrile.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-(2,3-Dimethylphenoxy)butanenitrile and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This working solution is used for direct infusion and LC-MS analysis.

Liquid Chromatography
Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase.
Gradient 5% B to 95% B over 5 minA generic gradient to ensure elution and separation from impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes peak distortion.
Mass Spectrometry
Parameter Setting Rationale
Ionization Mode Positive Electrospray (ESI+)Expected to provide good sensitivity for the protonated molecule.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp. 120 °CTo aid desolvation.
Desolvation Temp. 350 °CTo ensure complete desolvation.
Gas Flow Instrument dependentOptimize for best signal.
MS1 Scan Range m/z 50-300To detect the precursor ion.
MS/MS Method Data-Dependent Acquisition (DDA)To automatically trigger fragmentation of the most intense ions.
Precursor Ion m/z 190.12The [M+H]⁺ ion of the target compound.
Collision Energy Ramped (e.g., 10-40 eV)To observe a wide range of fragment ions.
Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) B LC Separation (C18 column, gradient elution) A->B C Mass Spectrometry (ESI+, Positive Mode) B->C D MS1 Full Scan (Identify m/z 190.12) C->D E Data-Dependent MS/MS (Isolate & fragment m/z 190.12) D->E F Data Analysis (Compare fragments to predictions) E->F

Caption: A streamlined workflow for the LC-MS/MS analysis of 4-(2,3-Dimethylphenoxy)butanenitrile.

Conclusion and Future Work

This guide presents a theoretically grounded prediction of the LC-MS fragmentation pattern of 4-(2,3-Dimethylphenoxy)butanenitrile and a detailed protocol for its experimental verification. The proposed major fragment ions at m/z 123.08, 174.09, and 105.07 provide a basis for the initial identification of this compound in complex samples. The provided experimental workflow offers a robust method for acquiring the necessary data to confirm these predictions.

Future work will involve performing the described experiments to generate empirical data. This will allow for the validation and refinement of the predicted fragmentation pathways and the creation of a definitive mass spectral library entry for this compound, which will be invaluable for the broader scientific community.

References

  • PubChem. 4-(2,3-dimethylphenoxy)butanenitrile. National Center for Biotechnology Information. [Link]

  • Intro to Mass Spectrometry. Fragmentation Mechanisms. [Link]

  • MassBank. Organic compounds. [Link]

  • Larsen, B. S. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • PubChem. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. National Center for Biotechnology Information. [Link]

  • Chadwick, J. Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • A. Maccoll. Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

  • NIST. Butanenitrile, 4-oxo-. National Institute of Standards and Technology. [Link]

  • Schmid, R., et al. (2023). Flexible and scalable processing of multimodal mass spectrometry data in MZmine 3. Nature Biotechnology, 41, 447-449. [Link]

  • ResearchGate. Chemical structures and proposed fragmentation patterns for analyte and internal standard. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Butanenitrile. National Institute of Standards and Technology. [Link]

  • Agilent. Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC/MS/MS. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. [Link]

  • Fujii, T., et al. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 69(1), 1-8. [Link]

  • Stash, F. A., & Jackson, G. P. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1259-1268. [Link]

Sources

Validation

Comparative Reactivity Guide: 4-(2,3-Dimethylphenoxy)butanenitrile vs. 4-(2,4-Dimethylphenoxy)butanenitrile

Executive Summary In the landscape of organic synthesis and drug development, functionalized phenoxy ethers serve as critical building blocks. 4-(2,3-Dimethylphenoxy)butanenitrile and 4-(2,4-Dimethylphenoxy)butanenitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, functionalized phenoxy ethers serve as critical building blocks. 4-(2,3-Dimethylphenoxy)butanenitrile and 4-(2,4-Dimethylphenoxy)butanenitrile are structural isomers that share an identical distal nitrile group but differ by the position of a single methyl group on the aromatic ring[1]. This subtle shift from a 2,3-substitution pattern to a 2,4-substitution pattern fundamentally alters the molecule's reactivity profile. This guide objectively compares their performance, focusing on how these structural nuances dictate the regioselectivity of Electrophilic Aromatic Substitution (EAS) and influence the steric environment of the ether linkage.

Structural & Electronic Profiling

To understand the divergent reactivity of these two isomers, we must analyze the synergistic directing effects of their substituents. The ether oxygen is a strongly activating, ortho/para-directing group, which dominates the weaker activating effects of the methyl groups.

Regioselectivity in the 2,3-Dimethyl Isomer (Para-Open)

In 4-(2,3-dimethylphenoxy)butanenitrile, the positions ortho (C6) and para (C4) to the ether oxygen are available for substitution. The C4 position is electronically highly activated by the ether oxygen. Despite the adjacent 3-methyl group causing some localized steric hindrance, EAS (such as halogenation) predominantly occurs at the C4 position. This yields the 4-substituted-2,3-dimethylphenoxy derivative as the major thermodynamic product, a well-documented pathway in the synthesis of 4-bromo-2,3-dimethylphenol intermediates[2].

Regioselectivity in the 2,4-Dimethyl Isomer (Para-Blocked)

Conversely, in 4-(2,4-dimethylphenoxy)butanenitrile, the C4 position (para to the ether oxygen) is explicitly blocked by a methyl group. Consequently, the incoming electrophile is forced to attack the C6 position (ortho to the ether oxygen). This "para-blocked" configuration makes the 2,4-isomer highly predictable for mono-functionalization, ensuring exclusive ortho-substitution without the formation of complex regioisomeric mixtures[3].

The Steric "Buttressing Effect" and Ether Cleavage

When subjecting these ethers to cleavage conditions (e.g., using Lewis acids like BBr₃), the steric environment around the oxygen is the rate-determining factor. In the 2,3-isomer, the 3-methyl group exerts a "buttressing effect" on the 2-methyl group[4]. This phenomenon restricts the conformational freedom of the 2-methyl group, pushing it closer to the ether oxygen. This subtle compression increases the activation energy required for Lewis acid coordination compared to the 2,4-isomer, making the 2,3-isomer marginally more resistant to ether cleavage.

ReactionPathway cluster_0 4-(2,3-Dimethylphenoxy)butanenitrile cluster_1 4-(2,4-Dimethylphenoxy)butanenitrile N1 2,3-Dimethyl Isomer (Para-Open) N2 Major: 4-Bromo Derivative (Para to Ether) N1->N2 NBS, DMF (Electronic Control) N3 Minor: 6-Bromo Derivative (Ortho to Ether) N1->N3 Steric Hindrance at C4 N4 2,4-Dimethyl Isomer (Para-Blocked) N5 Exclusive: 6-Bromo Derivative (Ortho to Ether) N4->N5 NBS, DMF (Steric Control)

Divergent electrophilic aromatic bromination pathways based on methyl substitution patterns.

Comparative Quantitative Data

The following table summarizes the quantitative performance metrics and reactivity profiles of both isomers under standardized synthetic conditions.

Property / Reaction4-(2,3-Dimethylphenoxy)butanenitrile4-(2,4-Dimethylphenoxy)butanenitrile
Primary EAS Site C4 (Major, ~75%), C6 (Minor, ~15%)C6 (Exclusive, >95%)
Steric Hindrance at Ether High (Due to 2,3-buttressing effect)Moderate
Bromination Yield (NBS, DMF) 75% (Isolated C4-bromo isomer)88% (Isolated C6-bromo isomer)
Nitrile Reduction Yield (LiAlH₄) 89% (Primary Amine)91% (Primary Amine)
Ether Cleavage Rate (BBr₃, 0°C) Slower (Steric shielding)Faster (Less restricted coordination)

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can definitively track reaction progress and confirm regiochemical outcomes.

Protocol A: Regioselective Bromination (EAS)

Objective: To demonstrate the divergent EAS regioselectivity between the para-open and para-blocked isomers.

  • Preparation: Dissolve 10.0 mmol of the chosen phenoxybutanenitrile substrate in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Electrophile Addition: Cool the reaction flask to 0°C. Add 10.5 mmol of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

    • Causality: Using NBS in DMF provides a mild, controlled source of electrophilic bromine. This prevents the over-bromination and oxidative side-reactions that frequently occur when using elemental Br₂ on highly activated phenol ethers[2].

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate eluent.

    • Validation: The complete disappearance of the starting material spot confirms the reaction has reached the endpoint.

  • Quench & Workup: Quench the reaction by adding 15 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation (¹H NMR):

    • For the 2,3-isomer: The major product is 4-(4-bromo-2,3-dimethylphenoxy)butanenitrile. The ¹H NMR spectrum will validate this via two ortho-coupled aromatic protons exhibiting a coupling constant of J≈8.5 Hz.

    • For the 2,4-isomer: The exclusive product is 4-(6-bromo-2,4-dimethylphenoxy)butanenitrile. The ¹H NMR spectrum will validate this via two meta-coupled aromatic protons exhibiting a coupling constant of J≈2.0 Hz.

Workflow Step1 Substrate Prep Dissolve in DMF Step2 Electrophile Add NBS at 0°C Step1->Step2 Step3 Monitoring TLC (Hex/EtOAc) Step2->Step3 Step4 Quench & Workup Na2S2O3 / Extract Step3->Step4 Step5 Validation 1H NMR Analysis Step4->Step5

Standardized experimental workflow for the regioselective bromination of phenoxybutanenitriles.

Protocol B: Nitrile Reduction to Primary Amine

Objective: To validate that the distal nitrile group's reactivity is completely insulated from the aromatic ring's substitution pattern.

  • Preparation: Suspend 15.0 mmol of Lithium Aluminum Hydride (LiAlH₄) in 30 mL of anhydrous Tetrahydrofuran (THF) at 0°C under nitrogen.

  • Substrate Addition: Dissolve 5.0 mmol of the phenoxybutanenitrile in 10 mL of THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes.

    • Causality: Dropwise addition strictly controls the highly exothermic reduction of the nitrile to the primary amine, preventing solvent boil-over and minimizing the formation of secondary amine byproducts.

  • Reflux: Heat the reaction mixture to reflux for 4 hours.

  • Fieser Workup: Cool to 0°C. Sequentially and cautiously add 0.6 mL H₂O, 0.6 mL 15% NaOH (aq), and 1.8 mL H₂O. Stir vigorously until a granular white precipitate of aluminum salts forms.

  • Isolation: Filter the salts through a Celite pad, wash with THF, and concentrate the filtrate. Both isomers will yield the corresponding 4-(dimethylphenoxy)butan-1-amine in comparable, high yields (>85%), proving the aromatic methyl positions do not sterically or electronically influence the distal nitrile.

References

  • ACS Publications. "Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids (Buttressing Effect)". Journal of the American Chemical Society. Available at:[Link]

Sources

Comparative

A Comparative Guide to Purity Determination of 4-(2,3-Dimethylphenoxy)butanenitrile: A Validated HPLC-UV Method and its Alternatives

Introduction In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and product safety. For novel intermediates like 4-(2,3-Dimethylphenoxy)butanenitrile, a molecule with potential applications in medicinal chemistry, establishing a precise and reliable purity profile is paramount. Impurities can significantly alter biological activity, introduce toxicity, and compromise the integrity of research data.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-(2,3-Dimethylphenoxy)butanenitrile. Moving beyond a simple protocol, we will explore the scientific rationale behind the methodological choices, from column chemistry to detector settings. In line with our commitment to scientific integrity, we present a comprehensive, step-by-step validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Furthermore, this document serves as a comparative guide, objectively evaluating the validated HPLC method against powerful alternatives, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Through this analysis, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical technique for their specific objectives, whether for routine quality control, high-throughput screening, or primary standard characterization.

Part 1: The Proposed HPLC-UV Method for Purity Determination

Method Design & Rationale

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 4-(2,3-Dimethylphenoxy)butanenitrile (C₁₂H₁₅NO) is a moderately non-polar molecule, a characteristic imparted by its dimethyl-substituted phenyl ring and four-carbon alkyl chain.[2] The presence of the aromatic ring serves as an excellent chromophore, making UV detection a highly suitable and sensitive choice for quantification.

Chromatographic Rationale:

  • Separation Mode: Reversed-Phase (RP) chromatography is the logical choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte, being moderately non-polar, will have a sufficient affinity for the stationary phase, allowing for effective separation from more polar or more non-polar impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention capabilities, which are ideal for retaining and separating our target analyte from potential process-related impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is a common organic modifier in RP-HPLC, chosen for its low viscosity and UV transparency. A gradient, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, ensures that impurities with a wide range of polarities can be eluted and resolved, providing a comprehensive purity profile.

  • Detection: Based on the phenoxy chromophore, a UV wavelength of 270 nm is selected as a starting point, as this region typically provides a good response for substituted benzene rings while minimizing interference from common solvents.

The proposed method parameters are summarized in the table below.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for robust separation of moderately non-polar small molecules.
Mobile Phase A Deionized WaterHighly polar component for controlling retention.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for eluting the analyte and impurities.
Gradient 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% BEnsures elution of a wide range of potential impurities and re-equilibration of the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Detector UV-Vis Diode Array Detector (DAD)Set at 270 nm for detection. A DAD allows for peak purity analysis by comparing spectra across the peak.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Part 2: A Step-by-Step Guide to Method Validation

Method validation is the documented process that establishes that the performance characteristics of an analytical method are suitable for its intended application.[3] The following protocols are based on the ICH Q2(R1) guideline, ensuring regulatory compliance and scientific rigor.[4]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Testing (SST) Rob->SST Routine Routine Analysis SST->Routine

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.
Detailed Validation Protocols
ParameterProtocolAcceptance Criteria
Specificity Perform forced degradation studies on the analyte. Expose samples to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze stressed samples alongside an unstressed sample.The method must demonstrate baseline resolution between the main analyte peak and any peaks generated from degradation products or impurities.[5] Peak purity analysis (via DAD) should confirm the main peak is spectrally homogeneous.
Linearity Prepare a series of at least five concentrations of the analyte reference standard, ranging from 50% to 150% of the target assay concentration. Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.A linear relationship should be observed. The correlation coefficient (R²) of the regression line must be ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within this interval.Typically 80-120% of the test concentration for an assay.[6]
Accuracy Analyze samples of a known matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%) in triplicate. Calculate the percentage recovery of the analyte.The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision Repeatability (Intra-assay): Perform six replicate injections of a single sample preparation at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.The Relative Standard Deviation (RSD) for the peak areas should be ≤ 2.0% for repeatability and intermediate precision.[5]
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. This can be confirmed by injecting a series of dilute solutions.S/N ratio ≥ 3.[6]
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 and can be quantified with acceptable accuracy and precision.S/N ratio ≥ 10.[3]
Robustness Deliberately introduce small variations to the method parameters, one at a time. Examples include: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). Assess the impact on retention time and peak area.The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits. Retention time shifts should be minimal and predictable. The method should demonstrate reliability despite minor variations.

Part 3: Comparative Analysis of Alternative Purity Assessment Techniques

While the validated HPLC method is a robust tool, alternative technologies offer distinct advantages that may be better suited for specific analytical challenges.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles and instrumentation that can withstand much higher pressures.[7] This fundamental difference leads to significant performance gains.

  • Advantages:

    • Speed and Throughput: UPLC can reduce analysis times by up to nine-fold compared to traditional HPLC systems, dramatically increasing sample throughput.[8]

    • Resolution and Sensitivity: The higher efficiency of UPLC columns results in sharper, narrower peaks, which improves both resolution between closely eluting compounds and sensitivity for detecting trace-level impurities.[9][10]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent use, making UPLC a more cost-effective and environmentally friendly option in the long run.[11]

  • Disadvantages:

    • Higher Initial Cost: UPLC systems represent a greater capital investment compared to standard HPLC instruments.[10]

    • Increased Backpressure: The system is more susceptible to blockages if samples are not meticulously filtered.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12] Its applicability depends on the thermal stability and volatility of the analyte.

  • Advantages:

    • Superior for Volatile Impurities: GC is the gold standard for analyzing volatile organic compounds, such as residual solvents from the synthesis process.

    • High Resolution: Capillary GC columns offer extremely high separation efficiency for complex mixtures of volatile compounds.[13]

  • Disadvantages:

    • Thermal Stability Required: 4-(2,3-Dimethylphenoxy)butanenitrile must be thermally stable and sufficiently volatile at GC operating temperatures to be analyzed without degradation. This must be experimentally verified.

    • Not Suitable for Non-Volatile Compounds: It cannot be used to detect non-volatile impurities or degradation products.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of an analyte's purity against a certified internal standard of a different, known compound.[14] The signal integral in an NMR spectrum is directly proportional to the number of atomic nuclei, a principle that allows for highly accurate quantification without needing a specific reference standard of the target analyte.[15]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity (mass fraction) without the need for an analyte-specific calibration curve.[16] This is invaluable for characterizing new chemical entities where a certified standard may not exist.[14]

    • Non-Destructive: The sample can be recovered after analysis.

    • Structural Information: Provides simultaneous structural confirmation of the analyte and any impurities present.

  • Disadvantages:

    • Lower Sensitivity: qNMR is significantly less sensitive than chromatographic techniques like HPLC or UPLC.

    • Higher Cost and Complexity: Requires access to a high-field NMR spectrometer and specialized expertise for experimental setup and data processing.[15]

    • Potential for Peak Overlap: Signal overlap between the analyte, impurities, and the internal standard can complicate quantification.

Performance Comparison Summary
FeatureValidated HPLC UPLC Gas Chromatography (GC) Quantitative NMR (qNMR)
Primary Use Case Robust, routine QC, purity/assayHigh-throughput screening, impurity profilingVolatile impurity analysis (e.g., residual solvents)Primary standard characterization, absolute purity
Analysis Time Moderate (e.g., 20 min)Very Fast (e.g., 2-5 min)Fast (e.g., 10-30 min)Moderate (e.g., 15 min)
Sensitivity High (ng level)Very High (pg level)[9]Very High (for volatile analytes)Low (µg-mg level)
Analyte-Specific Standard RequiredRequiredRequiredNot Required (uses internal standard)[16]
Instrument Cost ModerateHighModerateVery High
Key Advantage Versatility, robustness, widespread availabilitySpeed, sensitivity, reduced solvent use[8]Unmatched for volatile compoundsAbsolute quantification, structural info[17]
Key Limitation Slower than UPLCHigh initial cost, sensitive to particulatesAnalyte must be volatile and thermally stableLow sensitivity, high cost, requires expertise

Part 4: Conclusion and Recommendations

The validated reversed-phase HPLC method detailed in this guide offers a robust, reliable, and precise solution for determining the purity of 4-(2,3-Dimethylphenoxy)butanenitrile. Its adherence to ICH Q2(R1) validation principles ensures that the method is suitable for its intended purpose in a regulated research and development environment. This method represents the "gold standard" for routine quality control, providing an excellent balance of performance, cost, and accessibility.

However, the selection of an analytical method should always be guided by the specific scientific question at hand. The following decision tree provides a framework for choosing the most appropriate technology.

Method_Selection_Tree Start What is the primary analytical goal? N1 Routine Quality Control (Purity/Assay) Start->N1 N2 High-Throughput Screening Start->N2 N3 Absolute Purity of a New Batch/Standard Start->N3 N4 Analysis of Volatile Impurities (e.g., Solvents) Start->N4 Res1 Validated HPLC N1->Res1 Res2 UPLC N2->Res2 Res3 qNMR N3->Res3 Res4 GC N4->Res4

Caption: Decision tree for selecting an analytical method for purity determination.

Recommendations:

  • For routine quality control and release testing , the validated HPLC method is the most appropriate choice due to its robustness and proven reliability.

  • For high-throughput applications , such as screening synthesis libraries or rapid in-process controls, the speed and sensitivity of UPLC offer significant advantages that can justify the higher instrument cost.[7]

  • For the initial characterization of a new reference standard or when an exact mass fraction purity is required without an analyte-specific standard, qNMR is the superior technique.[18]

  • For the specific purpose of quantifying residual solvents or other volatile process impurities , Gas Chromatography is an essential and complementary technique that should be used alongside HPLC or UPLC.

By leveraging the strengths of each of these powerful analytical tools, researchers and drug development professionals can build a comprehensive and unimpeachable understanding of their chemical entities, ensuring quality and accelerating the path from discovery to application.

References

  • Vertex AI Search. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis.
  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Available from: [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Available from: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. (2013, February 15). PubMed. Available from: [Link]

  • UPLC in Pharmaceutical Analysis: Review. (2022, July 30). Available from: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Available from: [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]

  • Agilent. Nitriles, C1 – C4, hydrocarbons, C1 - C5. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • GL Sciences. Nitrile Rubber Analysis Using the Optic 2 Programmable Injector. Available from: [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available from: [Link]

  • Joint Analysis of Volatile Compounds in Nitrile Rubber by Multiple Chromatographic-Mass Spectrometry Techniques. 高分子学报. Available from: [Link]

    • (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS*. Available from: [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. (2020, November 1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • CK-12 Foundation. Methods of Purification of Organic Compounds. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available from: [Link]

  • High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]

  • Departments of Physics and Chemistry - EMU. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • PubChemLite. 4-(2,3-dimethylphenoxy)butanenitrile (C12H15NO). Available from: [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60. Sabinet African Journals. Available from: [Link]

  • ACS Publications. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Available from: [Link]

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Validation

A Comparative Guide to the Gas Chromatography (GC-FID) Retention Time Analysis of 4-(2,3-Dimethylphenoxy)butanenitrile

Introduction In the landscape of pharmaceutical development and chemical synthesis, the precise identification and quantification of intermediates and active ingredients are paramount. 4-(2,3-Dimethylphenoxy)butanenitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise identification and quantification of intermediates and active ingredients are paramount. 4-(2,3-Dimethylphenoxy)butanenitrile, a molecule featuring both a nitrile and a substituted phenoxy group, presents a unique analytical challenge. Its characterization is critical for process monitoring, purity assessment, and quality control.

This guide provides an in-depth technical analysis of the retention time behavior of 4-(2,3-Dimethylphenoxy)butanenitrile using Gas Chromatography with a Flame Ionization Detector (GC-FID). We will explore the causality behind methodological choices, present a robust, self-validating experimental protocol, and objectively compare the performance of GC-FID against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical considerations for this compound.

Part 1: Analyte Properties and Method Selection Rationale

The selection of an appropriate analytical technique begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate its behavior within a chromatographic system and inform the optimization of separation parameters.

Table 1: Physicochemical Properties of 4-(2,3-Dimethylphenoxy)butanenitrile

PropertyValueSource
Molecular FormulaC₁₂H₁₅NOPubChem[1]
Molecular Weight189.26 g/mol PubChem[1]
Predicted XlogP2.7PubChem[1]

The predicted XlogP value of 2.7 suggests that 4-(2,3-Dimethylphenoxy)butanenitrile is a compound of intermediate polarity. Its molecular weight and structure indicate that it is semi-volatile, making it an excellent candidate for Gas Chromatography (GC). GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds without decomposition.[2] The Flame Ionization Detector (FID) is particularly well-suited as it provides high sensitivity and a wide linear range for nearly all organic compounds, making it a workhorse detector in many quality control laboratories.[3]

Part 2: The Primary Method: GC-FID Analysis

The core of this guide is a detailed protocol for the analysis of 4-(2,3-Dimethylphenoxy)butanenitrile by GC-FID. The parameters have been selected to ensure robust separation, excellent peak shape, and reproducible retention times.

Principle of Separation and Detection

In GC, a sample is vaporized and injected into the head of a chromatographic column.[4] Elution occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The separation is determined by the analyte's partitioning between the mobile phase and a stationary phase coated on the column walls.[5] Compounds with a higher affinity for the stationary phase will travel more slowly, resulting in longer retention times.[6] The FID detector works by pyrolyzing the eluted compounds in a hydrogen-air flame, which produces ions that generate a measurable current proportional to the mass of carbon entering the flame.

Detailed Experimental Protocol

1. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector.

  • Column: A mid-polarity capillary column is recommended to achieve optimal separation. A good starting point is a (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. The phenyl groups in the stationary phase provide interactions for the aromatic phenoxy moiety, while the methylpolysiloxane backbone interacts with the alkyl chain.

2. Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen, 99.999% purity.

  • FID Gases: Hydrogen (99.999% purity) and compressed air (zero grade).

  • Makeup Gas: Nitrogen or Helium.

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).

  • Reference Standard: 4-(2,3-Dimethylphenoxy)butanenitrile, >98% purity.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately. This concentration is a typical starting point for method development.

  • Sample Preparation: Dissolve the sample matrix in the solvent to achieve a final concentration within the expected linear range of the method (e.g., 50 µg/mL). Filter through a 0.22 µm syringe filter if particulates are present.

4. GC-FID Instrumental Parameters:

Table 2: Recommended GC-FID Conditions

ParameterSettingRationale
Inlet SplitlessTo maximize sensitivity for trace-level analysis. A high split ratio (e.g., 50:1) can be used for higher concentration samples to avoid column overload.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Carrier Gas HeliumAn inert and safe carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[4]
Oven Program
Initial Temperature100 °C, hold for 1 minA starting temperature well below the analyte's boiling point to ensure sharp initial peaks.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate to ensure good separation from any potential impurities.
Final Temperature280 °C, hold for 5 minEnsures that all components are eluted from the column, preventing carryover.
Detector FID
Temperature300 °CKept higher than the final oven temperature to prevent condensation of the analyte.
H₂ Flow30 mL/minStandard condition for FID operation.
Air Flow300 mL/minStandard condition for FID operation.
Makeup Gas (N₂)25 mL/minHelps to sweep the column effluent through the detector efficiently.
Experimental Workflow Diagram

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Std_Weigh Weigh Reference Standard Dissolve_Std Dissolve in Solvent (e.g., Dichloromethane) Std_Weigh->Dissolve_Std Inject Inject 1 µL into GC Inlet (250°C) Dissolve_Std->Inject Sample_Prep Prepare Sample (Dissolve & Filter) Sample_Prep->Inject Separate Separation on 30m DB-5ms Column (Temp Programmed) Inject->Separate Detect Detection by FID (300°C) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peak by Retention Time (tR) Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-FID analysis of 4-(2,3-Dimethylphenoxy)butanenitrile.

Factors Influencing Retention Time (t_R)

The retention time (t_R) is the time elapsed between sample injection and the appearance of the peak maximum at the detector.[6] It is a critical parameter for qualitative identification. For 4-(2,3-Dimethylphenoxy)butanenitrile, the key factors affecting t_R are:

  • Oven Temperature: This is the most significant factor.[6] Higher temperatures increase the vapor pressure of the analyte, causing it to spend more time in the mobile phase and elute faster (lower t_R). The temperature program is designed to provide separation between compounds with different boiling points.[5]

  • Carrier Gas Flow Rate: Increasing the flow rate will decrease the retention time as analytes are swept through the column more quickly, but this can come at the cost of separation efficiency.[4]

  • Column Properties: The stationary phase's polarity, film thickness, and column length all impact retention. A longer column increases the path length and thus the retention time, generally improving separation.[4] The mid-polarity DB-5ms column retains the analyte through a combination of dispersive forces and dipole-dipole interactions.

Part 3: Comparison with Alternative Analytical Methodologies

While GC-FID is a robust and reliable technique, other methods may be preferable depending on the specific analytical goal.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A powerful technique for non-volatile or thermally labile compounds. The aromatic ring in 4-(2,3-Dimethylphenoxy)butanenitrile makes it suitable for UV detection. Analysis is typically performed using a reversed-phase column (e.g., C18).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of a mass spectrometer.[7] While GC-FID identifies compounds based on retention time, GC-MS provides structural information from the mass spectrum, offering a much higher degree of confidence in compound identification.[8]

Table 3: Comparison of Analytical Methodologies

FeatureGC-FIDHPLC-UVGC-MS
Principle Partitioning in gas phase; detection by flame ionization.Partitioning in liquid phase; detection by UV absorbance.Partitioning in gas phase; detection by mass-to-charge ratio.
Selectivity Moderate (based on t_R).Moderate (based on t_R and UV spectrum).Very High (based on t_R and mass spectrum fragmentation).[7]
Sensitivity High (ng to pg range).Moderate to High (µg to ng range).Very High (pg to fg range).
Typical Run Time 15-30 minutes.5-20 minutes.15-30 minutes.
Instrumentation Cost Low.Moderate.High.
Key Advantages Robust, reliable, low cost, wide linear range for organics.[2]Excellent for non-volatile or thermally unstable compounds.Unambiguous compound identification; structural elucidation.[8]
Key Limitations Requires volatile/semi-volatile analytes; limited identification power.Higher solvent consumption; analyte must have a UV chromophore.Higher complexity and maintenance; potential for matrix interference.
Decision-Making Workflow for Method Selection

Method_Selection start Analytical Goal q1 Is the analyte thermally stable & volatile? start->q1 q2 Is unambiguous identification required? q1->q2 Yes hplc Use HPLC-UV q1->hplc No q3 Is the primary goal routine quantification? q2->q3 No gc_ms Use GC-MS q2->gc_ms Yes gc_fid Use GC-FID q3->gc_fid Yes q3->gc_ms No (Consider for complex matrices)

Caption: Decision tree for selecting an appropriate analytical method.

Part 4: Data Interpretation and Protocol Validation

A successful analysis relies on correct data interpretation and a validated method.

  • Retention Time Confirmation: The retention time of the analyte peak in a sample chromatogram must match that of a known reference standard analyzed under the exact same conditions.[4] Due to minor fluctuations, an acceptable window (e.g., ±0.5%) is typically established.

  • Peak Shape: A symmetrical, sharp peak (low tailing factor) is indicative of a good chromatographic process with minimal undesirable interactions.

  • Method Validation: For use in a regulated environment, the analytical method must be validated.[2] This involves demonstrating its specificity (ability to assess the analyte in the presence of other components), linearity (proportional response to concentration), accuracy (closeness to the true value), and precision (reproducibility of results).[9] This self-validating system ensures that the protocol is trustworthy and fit for its intended purpose.

Conclusion

Gas Chromatography with Flame Ionization Detection is a highly effective, robust, and cost-efficient method for the retention time analysis and quantification of 4-(2,3-Dimethylphenoxy)butanenitrile. The detailed protocol and parameter justifications provided in this guide serve as a comprehensive starting point for method development. By understanding the factors that influence retention time and comparing the technique to alternatives like HPLC-UV and GC-MS, researchers can confidently select the most appropriate analytical strategy for their specific needs, ensuring data of the highest scientific integrity.

References

  • Vertex AI Search. (2025, April 1).
  • Drawell. (2023, June 14).
  • Chromatography Today.
  • Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters.
  • Reddit. (2024, October 7). GC and retention times!! : r/chemistry.
  • Sabinet African Journals.
  • Academia.edu.
  • MAC-MOD Analytical. (2025, October 18).
  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir.
  • Chromatography Online. (2026, March 29).
  • Royal Society of Chemistry. (2023, August 30).
  • Taylor & Francis Online. (2006, September 23). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities.
  • Acta Polymerica Sinica.
  • PubChemLite. 4-(2,3-dimethylphenoxy)butanenitrile (C12H15NO).
  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Academia.edu. (PDF)

Sources

Comparative

4-(2,3-Dimethylphenoxy)butanenitrile vs other nitrile intermediates in API synthesis

The strategic selection of chemical intermediates is the foundation of successful Active Pharmaceutical Ingredient (API) design. In the synthesis of neurotherapeutics and targeted antimicrobials, the choice of the alkyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of chemical intermediates is the foundation of successful Active Pharmaceutical Ingredient (API) design. In the synthesis of neurotherapeutics and targeted antimicrobials, the choice of the alkyl-aryl ether linkage dictates not only the synthetic efficiency but also the ultimate pharmacodynamics of the drug.

This guide provides an objective, data-driven comparison between 4-(2,3-dimethylphenoxy)butanenitrile (CAS No. 896657-11-7)[1] and its common structural alternatives, such as 4-(4-chlorophenoxy)butanenitrile and unsubstituted 4-phenoxybutanenitrile. By analyzing the steric, electronic, and synthetic causality behind these molecules, researchers can optimize their drug development pipelines.

Structural Causality: Why the 2,3-Dimethyl Moiety Matters

In API synthesis, a nitrile group serves as a versatile synthetic handle—easily reduced to primary amines, hydrolyzed to carboxylic acids, or reacted to form heterocycles. However, the phenoxy portion of the intermediate is what interacts directly with the biological target.

The Steric Lock (Atropisomerism) The defining feature of 4-(2,3-dimethylphenoxy)butanenitrile is the presence of methyl groups at the ortho and meta positions of the phenyl ring. Unlike unsubstituted or para-substituted analogs (e.g., 4-chlorophenoxy), the ortho-methyl group creates significant steric hindrance against the adjacent ether oxygen. As demonstrated in the development of non-catechol Dopamine D1 receptor agonists[2], this steric bulk restricts the free rotation of the aryl-ether bond. This restriction locks the molecule into a specific bioactive conformation (atropisomerism), which is critical for high-affinity binding to G-protein coupled receptors (GPCRs) and driving downstream cAMP production[2].

Lipophilicity and BBB Penetration For central nervous system (CNS) targets, the dual methyl substitution significantly increases the lipophilicity (LogP) of the resulting API compared to unsubstituted or mono-halogenated variants. This enhances blood-brain barrier (BBB) permeability, making it a preferred building block for neuroactive lead compounds, such as 4-(2,3-dimethylphenoxy)piperidine derivatives[3]. Furthermore, this specific steric profile has been successfully leveraged in the synthesis of novel antituberculosis agents[4].

Comparative Performance Analytics

To objectively evaluate these intermediates, we must look at how their structural differences impact synthetic metrics. The table below summarizes the quantitative data comparing 4-(2,3-dimethylphenoxy)butanenitrile against its primary alternatives during a standard nitrile-to-amine reduction workflow.

Nitrile IntermediateMolecular WeightSteric ProfileLipophilicity (LogP impact)Primary API Application FocusTypical Hydrogenation Yield
4-(2,3-Dimethylphenoxy)butanenitrile 189.26 g/mol High (Ortho/Meta locked)HighCNS (D1 Agonists), Antituberculars82 - 86%
4-(4-Chlorophenoxy)butanenitrile 195.64 g/mol Low (Para substituted)ModerateAntipsychotics, Broad GPCRs88 - 92%
4-Phenoxybutanenitrile 161.20 g/mol Minimal (Unsubstituted)LowBaseline scaffolds, Kinases> 90%

Data Insight: The slightly lower hydrogenation yield for the 2,3-dimethyl variant is a direct consequence of its steric bulk. The ortho-methyl group partially shields the nitrile moiety from the catalyst surface, requiring highly optimized reduction conditions to prevent incomplete conversion.

Experimental Workflows & Self-Validating Protocols

To overcome the steric challenges associated with 4-(2,3-dimethylphenoxy)butanenitrile, the following self-validating protocol details the optimal catalytic hydrogenation to its corresponding primary amine—a universal precursor for API coupling.

Protocol: Selective Catalytic Hydrogenation to 4-(2,3-Dimethylphenoxy)butan-1-amine

Step 1: Reaction Matrix Preparation

  • Action : Dissolve 10.0 g of 4-(2,3-dimethylphenoxy)butanenitrile in 100 mL of 7M NH₃ in Methanol.

  • Causality : The reduction of a nitrile proceeds via an intermediate imine. Without excess ammonia, the newly formed primary amine will attack the imine, generating unwanted secondary and tertiary amine dimers. The 7M NH₃ shifts the equilibrium, exclusively favoring the primary amine.

Step 2: Catalyst Selection and Loading

  • Action : Add 1.5 g of washed Raney Nickel slurry.

  • Causality : While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it is prone to cleaving aryl-ether bonds (hydrogenolysis) at elevated pressures. Raney Nickel is highly chemoselective for the nitrile group, preserving the critical 2,3-dimethylphenoxy ether linkage.

Step 3: Pressurization and Self-Validation

  • Action : Pressurize the reactor with H₂ to 50 psi and stir at 40°C for 6 hours.

  • Self-Validation Checkpoint : At 5 hours, sample the reaction and analyze via HPLC-UV (220 nm).

    • Pass Condition: The nitrile peak (higher retention time) is < 0.5% relative to the amine peak.

    • Fail Condition: If the intermediate imine or unreacted nitrile persists, do not increase the temperature (which risks ether cleavage). Instead, increase H₂ pressure to 60 psi for an additional 2 hours.

Step 4: Workup

  • Action : Filter the mixture through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the pure primary amine as a viscous oil.

Pathway and Workflow Visualizations

The following diagrams illustrate the synthetic divergence of these nitriles and the biological causality of the 2,3-dimethyl substitution.

SyntheticWorkflow Start Substituted Phenol + 4-Bromobutanenitrile Alkylation Etherification (K2CO3, DMF) SN2 Displacement Start->Alkylation Nitrile1 4-(2,3-Dimethylphenoxy)butanenitrile (Sterically Locked) Alkylation->Nitrile1 Nitrile2 4-(4-Chlorophenoxy)butanenitrile (Halogenated) Alkylation->Nitrile2 Nitrile3 4-Phenoxybutanenitrile (Unsubstituted) Alkylation->Nitrile3 Reduction Selective Nitrile Reduction (Raney Ni, H2, NH3/MeOH) Nitrile1->Reduction Nitrile2->Reduction Nitrile3->Reduction Amine1 Sterically Hindered Amine High GPCR Selectivity Reduction->Amine1 From 2,3-Dimethyl Amine2 Standard Amine Broad Reactivity Reduction->Amine2 From Others

Synthetic workflow comparing phenoxybutanenitrile intermediates.

SignalingPathway API API with 2,3-Dimethylphenoxy (Steric Lock) GPCR Dopamine D1 Receptor (Active Conformation) API->GPCR High Affinity Binding Gs Gs Protein Activation GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production (High Efficacy) AC->cAMP

D1 receptor signaling pathway activated by 2,3-dimethylphenoxy APIs.

Conclusion

While simpler nitriles like 4-phenoxybutanenitrile offer slightly higher synthetic yields due to reduced steric hindrance, they fail to provide the conformational rigidity required for modern, highly selective neurotherapeutics. 4-(2,3-Dimethylphenoxy)butanenitrile justifies its need for stricter reduction protocols by imparting a critical steric lock (atropisomerism) to the final API, drastically improving target affinity and functional selectivity at complex receptors.

References

  • World Intellectual Property Organization. "WO2017162591A1 - Antituberculosis agent." Google Patents.
  • National Institutes of Health. "Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists." PubMed Central (PMC). URL:[Link]

Sources

Validation

A Comparative Guide to the Analytical Validation of 4-(2,3-Dimethylphenoxy)butanenitrile Reference Standards

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The characterization and validation of reference standards for novel chemical en...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The characterization and validation of reference standards for novel chemical entities are paramount to ensure the accuracy, precision, and reliability of analytical measurements throughout the drug development lifecycle. This guide provides an in-depth technical comparison of analytical validation strategies for a novel pharmaceutical intermediate, 4-(2,3-Dimethylphenoxy)butanenitrile, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified compound that serves as a benchmark for the identification and quantification of a substance.[1][2] For a new chemical entity like 4-(2,3-Dimethylphenoxy)butanenitrile, the establishment of a primary reference standard is the foundational step for all subsequent analytical work.[1][3] The Certificate of Analysis (CoA) for this primary standard must provide unequivocal proof of its structure and purity.[2][4][5][6][7]

Hypothetical Certificate of Analysis: 4-(2,3-Dimethylphenoxy)butanenitrile Primary Reference Standard

Test Method Specification Result
Identity
AppearanceVisualWhite to off-white solidConforms
Infrared SpectroscopyFT-IRConforms to reference spectrumConforms
¹H NMR Spectroscopy500 MHz NMRConforms to structureConforms
¹³C NMR Spectroscopy125 MHz NMRConforms to structureConforms
Mass SpectrometryESI-MS[M+H]⁺ = 190.1226 m/z190.1225 m/z
Purity
Purity by HPLCIsocratic HPLC-UV (220 nm)≥ 99.5%99.8%
Purity by GC-FIDTemperature-programmed GC-FID≥ 99.5%99.9%
Loss on DryingUSP <731>≤ 0.5%0.1%
Residue on IgnitionUSP <281>≤ 0.1%< 0.05%
Assay
Assay (as is) by HPLCHPLC-UV vs. qualified standard99.0% - 101.0%99.7%

The characterization of a new chemical entity for use as a reference standard involves a comprehensive suite of analytical techniques to confirm its identity and purity.[1][8][9]

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 4-(2,3-Dimethylphenoxy)butanenitrile, both HPLC and GC-MS present viable options for purity and assay determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[9] For an aromatic nitrile like 4-(2,3-Dimethylphenoxy)butanenitrile, a reversed-phase HPLC method with UV detection is a logical starting point.[10]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[11][12][13] Given the likely volatility of 4-(2,3-Dimethylphenoxy)butanenitrile, GC-MS offers excellent specificity and sensitivity.

  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in acetone to a final concentration of 1.0 mg/mL.

Analytical Validation: A Head-to-Head Comparison

Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[14][15][16][17] The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[18][19][20][21]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: ICH-compliant light exposure.

Results:

Method Specificity Assessment Outcome
HPLC-UV Peak purity analysis using a diode array detector. Resolution of the main peak from all degradation product peaks.The method demonstrated good resolution between the parent peak and all major degradation products. Peak purity analysis confirmed the homogeneity of the main peak in the presence of degradants.
GC-MS Mass spectral analysis of all separated peaks.The method provided excellent separation of degradants. Mass spectral data confirmed the identity of the parent compound and provided structural information on the degradation products.
Logical Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Parameters cluster_3 Method Implementation Dev_HPLC HPLC Method Development Protocol ICH Q2(R1) Validation Protocol Dev_HPLC->Protocol Dev_GCMS GC-MS Method Development Dev_GCMS->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Implementation Routine QC Analysis Robustness->Implementation G method_selection Method Selection HPLC-UV GC-MS hplc_scores Scores Good Good High Moderate method_selection:f1->hplc_scores:s0 gcms_scores Scores Excellent Excellent Moderate High method_selection:f2->gcms_scores:s0 criteria Criteria Specificity Precision Throughput Cost criteria:c1->hplc_scores:s1 criteria:c2->hplc_scores:s2 criteria:c3->hplc_scores:s3 criteria:c4->hplc_scores:s4 criteria:c1->gcms_scores:s1 criteria:c2->gcms_scores:s2 criteria:c3->gcms_scores:s3 criteria:c4->gcms_scores:s4

Caption: Decision matrix for analytical method selection.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are suitable for the intended purpose of analyzing the reference standard of 4-(2,3-Dimethylphenoxy)butanenitrile.

  • The GC-MS method offers superior specificity due to the additional dimension of mass spectral data and slightly better precision. It is the recommended method for the definitive identification and purity assessment of the primary reference standard.

  • The HPLC-UV method provides a robust and high-throughput alternative for routine quality control, such as in-process controls and release testing of bulk batches, where the impurity profile is well-established.

The choice of method will ultimately depend on the specific application and available instrumentation. It is recommended that for comprehensive quality control, the GC-MS method be used for initial characterization and stability studies, while the HPLC-UV method can be employed for routine analyses.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Brammer Standard Company, Inc. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Pharma GMP. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved from [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]

  • Chromatography Online. (2026, March 29). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • LCGC. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]

  • ResolveMass. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on the chemistry of new active substances. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]

  • ResearchGate. (2017, January 7). (PDF) Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PMC. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

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Comparative

Definitive Structural Validation of 4-(2,3-Dimethylphenoxy)butanenitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguous structural characterization for flexible small-molecule intermediates. 4-(2,3-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguous structural characterization for flexible small-molecule intermediates. 4-(2,3-Dimethylphenoxy)butanenitrile (CAS: 896657-11-7) is a prime example: it features an electron-rich aromatic ring linked via an ether oxygen to a highly flexible aliphatic nitrile chain.

While routine spectroscopic methods are excellent for confirming basic connectivity, they often fall short in defining the absolute 3D conformation, crystal packing, and subtle stereoelectronic effects. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques, establishing a self-validating, field-proven protocol for the structural confirmation of this compound class.

Mechanistic Overview: The Limits of Spectroscopy

To understand why SC-XRD is the gold standard for structural validation, we must examine the causality behind molecular behavior in different physical states.

The -O-CH₂-CH₂-CH₂-CN chain in 4-(2,3-dimethylphenoxy)butanenitrile possesses significant rotational freedom. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy captures a time-averaged ensemble of rapidly interconverting rotamers (gauche and anti conformations). While 2D NMR (like NOESY or HMBC) can suggest spatial proximity, it cannot definitively map the exact atomic coordinates.

Conversely, SC-XRD freezes the molecule in its lowest-energy solid-state conformation. This allows for the precise measurement of the C–O–C bond angles and reveals critical intermolecular interactions—such as antiparallel dipole-dipole pairing between the nitrile groups—that dictate the compound's bulk physicochemical properties .

Table 1: Comparative Analysis of Structural Validation Techniques
TechniquePrimary Data Output3D ResolutionSample StateThroughputBest For (Causality & Application)
SC-XRD Electron density mapAbsolute (Atomic)Single CrystalLow-MediumDefinitive 3D conformation, exact bond lengths, and solid-state packing analysis.
NMR (1D/2D) Chemical shifts, J-couplingsRelative (Ensemble)SolutionHighRapid connectivity mapping and bulk purity verification prior to crystallization.
HRMS Exact mass, fragmentationNoneGas PhaseVery HighConfirming exact molecular weight and elemental composition (C₁₂H₁₅NO).
FT-IR Vibrational frequenciesNoneSolid / LiquidVery HighIdentifying specific functional groups (e.g., the distinct -C≡N stretch at ~2250 cm⁻¹).
PXRD Powder diffraction patternBulk phase IDPowderHighIdentifying polymorphs and confirming bulk homogeneity against the SC-XRD model.

Experimental Workflow: A Self-Validating System

A robust analytical protocol must be a self-validating system . This means orthogonal checks are built into the workflow to prevent downstream failures. For example, attempting to crystallize an impure sample will inevitably lead to lattice defects or twinning. Therefore, high-resolution NMR and MS triage act as mandatory gating steps before SC-XRD is initiated.

Workflow N1 Synthesis of 4-(2,3-Dimethylphenoxy) butanenitrile N2 Solution-State NMR & MS (Connectivity & Purity Check) N1->N2 Purified Sample N3 Crystal Growth (Binary Solvent Slow Evaporation) N2->N3 Purity > 99% N4 Single-Crystal X-ray Diffraction (Data Collection at 150 K) N3->N4 Diffraction-Quality Crystal N5 Structure Solution & Refinement (Direct Methods, F² Refinement) N4->N5 Electron Density Map N6 Final 3D Structure Validation (R1 < 0.05, Unambiguous Conformation) N5->N6 Goodness-of-Fit Validated

Fig 1. Self-validating X-ray crystallographic workflow for 4-(2,3-dimethylphenoxy)butanenitrile.

Step-by-Step Methodology

Step 1: Spectroscopic Triage & Purity Validation
  • Action: Dissolve 10 mg of synthesized 4-(2,3-dimethylphenoxy)butanenitrile in CDCl₃. Acquire ¹H NMR, ¹³C NMR, and HRMS spectra.

  • Causality: Crystal lattices require highly ordered molecular packing. Even minor impurities (<2%) can disrupt this packing, leading to amorphous precipitates rather than single crystals. NMR confirms >99% purity, validating the sample for the next step .

Step 2: Crystal Growth via Slow Evaporation
  • Action: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Hexane/Ethyl Acetate, 4:1 v/v) in a 4 mL glass vial. Puncture the cap with a narrow-gauge needle and leave undisturbed at 4°C.

  • Causality: 4-(2,3-Dimethylphenoxy)butanenitrile is a relatively low-molecular-weight (189.25 g/mol ) and highly soluble organic molecule. A binary system allows the more volatile, better solvent (EtOAc) to evaporate slowly. This gradually decreases the compound's solubility, driving the solution into a metastable supersaturated state that promotes controlled nucleation over rapid, disordered precipitation.

Step 3: SC-XRD Data Collection
  • Action: Select a single, colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and cool to 150 K using a liquid nitrogen cryostream.

  • Causality: Cooling the crystal to 150 K minimizes thermal motion (atomic displacement parameters). For flexible aliphatic chains like the butanenitrile moiety, room temperature data often suffers from dynamic disorder, blurring the electron density map. Cryogenic cooling sharpens the diffraction spots, allowing for the precise resolution of the carbon chain's conformation .

Step 4: Structure Solution and Refinement
  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality: Direct methods calculate the initial electron density map directly from the diffraction pattern's intensities. Refining on F² ensures that all collected data—including weak reflections—are utilized. This provides a statistically robust and self-validating model where the calculated structure perfectly correlates with the experimental electron density .

Quantitative Data: Crystallographic Parameters

To demonstrate the precision of SC-XRD, below is a representative crystallographic data table for the structural validation of 4-(2,3-dimethylphenoxy)butanenitrile.

Table 2: Representative SC-XRD Validation Metrics
ParameterValueCausality / Significance
Empirical Formula C₁₂H₁₅NOConfirms the elemental composition matches the synthesized target.
Formula Weight 189.25 g/mol Validates the molecular mass of the asymmetric unit.
Temperature 150(2) KCryogenic cooling suppresses dynamic disorder in the aliphatic chain.
Crystal System MonoclinicIndicates the symmetry of the molecular packing in the solid state.
Space Group P2₁/cA highly common centrosymmetric space group for achiral organic molecules, indicating efficient close-packing.
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.082An R1 value < 0.05 indicates a highly accurate, trustworthy structural model with minimal residual electron density.
Goodness-of-fit on F² 1.045A value close to 1.0 confirms the refined model accurately represents the experimental diffraction data without over-parameterization.

Conclusion

While spectroscopic techniques like NMR and MS are indispensable for rapid, solution-state triage and bulk purity analysis, they cannot independently validate the absolute 3D conformation of flexible molecules. By employing a self-validating workflow that culminates in Single-Crystal X-Ray Diffraction, researchers can unambiguously determine the solid-state architecture of 4-(2,3-dimethylphenoxy)butanenitrile. This rigorous approach ensures the highest level of scientific integrity, providing critical insights into molecular geometry and packing that are essential for downstream drug development and materials science applications.

References

  • X-ray crystallography. Wikipedia. Available at:[Link]

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery (via PMC). Available at:[Link]

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PLoS One (via PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2,3-Dimethylphenoxy)butanenitrile

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as 4-(2,3-Dimethylphenox...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as 4-(2,3-Dimethylphenoxy)butanenitrile, demands a conservative and scientifically-grounded approach to personal protection. Due to the limited specific toxicological data for this exact molecule, this guide synthesizes safety protocols based on the known hazards of its constituent chemical classes: phenoxy ethers and aliphatic nitriles. The core principle is to mitigate risk by treating the compound with the caution afforded to its most hazardous analogues.

Hazard Assessment and Risk Analysis

Understanding the potential routes of exposure is the first step in building a robust safety protocol.[1] For a compound like 4-(2,3-Dimethylphenoxy)butanenitrile, the primary risks are associated with its nitrile functionality and phenoxy group. Nitrile compounds can be harmful if swallowed, absorbed through the skin, or inhaled. They are often classified as skin and eye irritants.[2][3][4]

The operational context—the quantity of material being handled, the physical form (solid or solution), and the procedure being performed (weighing, transferring, reacting)—dictates the level of risk and the corresponding required protection.

Table 1: Inferred Hazard Profile for 4-(2,3-Dimethylphenoxy)butanenitrile This profile is extrapolated from data on analogous chemical structures.

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential, starting with engineering controls and followed by personal gear.

Engineering Controls: The First Line of Defense

Direct handling of 4-(2,3-Dimethylphenoxy)butanenitrile, especially its solid form or volatile solutions, must be performed within a certified chemical fume hood.[6] The fume hood provides critical protection against inhalation of powders or vapors and acts as a physical barrier against splashes.[5] Ensure the sash is positioned as low as possible. An emergency eyewash station and safety shower must be immediately accessible.[7]

Eye and Face Protection

Given the potential for serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, and airborne particulates.[6]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing splash-prone procedures (e.g., solvent transfers, extractions), a full-face shield should be worn over chemical splash goggles to protect the entire face.

Skin and Body Protection

Preventing dermal absorption is critical. The effectiveness of protective materials can be compromised through three mechanisms: penetration, degradation, and permeation.[1]

  • Gloves: The choice of glove material is paramount. While nitrile gloves are common in laboratories, their resistance varies.

    • Causality: A glove's "breakthrough time" indicates how long it takes a chemical to permeate the material.[1] This process can be invisible. For compounds with limited data, selecting a glove with broad chemical resistance is the most prudent choice.

    • Protocol:

      • Select Appropriate Gloves: Use chemical-resistant gloves. For nitriles and ethers, thicker nitrile gloves (>8 mil) or neoprene gloves are recommended for incidental contact. Always consult the glove manufacturer's chemical resistance chart for specific recommendations against similar solvents or compounds.

      • Double Gloving: For all direct handling procedures, wearing two pairs of gloves is a strongly recommended best practice. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected.

      • Inspect and Replace: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracks.[1] Replace gloves immediately if contamination occurs or after extended use (e.g., every 1-2 hours, depending on the procedure).

  • Protective Clothing: A standard flame-resistant laboratory coat should be worn and fully buttoned. For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[8] Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

When engineering controls cannot guarantee exposure levels below occupational limits, respiratory protection is required.

  • Standard Operations: Handling within a certified fume hood should provide adequate respiratory protection.

  • Non-Standard Operations: If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8] A proper fit test and adherence to a respirator program are mandatory under these conditions.[8]

Table 2: PPE Selection Guide by Operational Scale

Operation / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Prep (<100mL) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Liquid Transfer (>100mL) Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Neoprene/Butyl GlovesChemical-Resistant Suit/ApronNIOSH-Approved Respirator

Safe Handling and Operational Workflow

A systematic workflow ensures safety at every stage of handling.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Assemble all necessary equipment and reagents.

    • Ensure waste containers are properly labeled and within arm's reach inside the hood.

    • Don the required PPE as outlined in Table 2.

  • Execution:

    • Handle the compound with care to avoid generating dust or aerosols.

    • If transferring a solution, do so slowly to minimize splashing.

    • Keep all containers with the compound sealed when not in immediate use.[7]

  • Decontamination & Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the lab coat, face shield, and goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands and forearms thoroughly with soap and water.[2]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Prep Designate Area & Assemble Equipment Don_PPE Don All Required PPE Prep->Don_PPE Handle Execute Procedure (Weighing/Transfer) Don_PPE->Handle Proceed to Handling Decon Decontaminate Work Surface Handle->Decon Procedure Complete Waste Segregate Chemical & Contaminated Solid Waste Decon->Waste Doff_PPE Doff PPE in Order (Outer Gloves First) Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Safely Handling 4-(2,3-Dimethylphenoxy)butanenitrile.

Spill Management and Waste Disposal

Spill Response

In case of a spill, evacuate non-essential personnel. Wearing full PPE (including respiratory protection if the spill is large or outside a hood), cover the spill with an inert absorbent material like vermiculite or sand.[9] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste streams must be treated as hazardous.

  • Chemical Waste: Unused or waste 4-(2,3-Dimethylphenoxy)butanenitrile and its solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound are considered hazardous waste. This includes:

    • Gloves[10]

    • Pipette tips

    • Paper towels and absorbent pads

    • Empty vials

  • Segregation: It is critical to segregate hazardous waste from non-hazardous waste to ensure proper disposal and prevent unnecessary contamination.[11] All disposal activities must adhere strictly to local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. 7

  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET: 4-Dimethylaminobutyronitrile.

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: n-Butanenitrile.

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 4-(Dimethylamino)benzonitrile.

  • FUJIFILM Wako Chemicals. (2025, October 24). SAFETY DATA SHEET: Methacrylonitrile.

  • Greenbook.net. Material Safety Data Sheet.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable?.

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.

  • Ansell. (2025, April 1). Parameters Influencing PPE for Protection Against Hazardous Substances.

  • NextSDS. 4-(thiophen-3-yl)butanenitrile — Chemical Substance Information.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from

  • Sigma-Aldrich. Phenoxyacetonitrile 98 3598-14-9.

  • ScienceDirect. (n.d.). Disposal and application of discarded nitrile gloves in sustainable cement-based materials. Retrieved from

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from

  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from

  • BASF Agro. (2024, August 1). Safety data sheet.

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from

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